BP Fluor 568 NHS ester
Descripción
Propiedades
IUPAC Name |
[13-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H33N3O13S2/c1-36(2)14-19(16-54(46,47)48)22-10-25-29(12-27(22)38-36)52-30-13-28-23(20(17-55(49,50)51)15-37(3,4)39-28)11-26(30)33(25)21-6-5-18(9-24(21)34(43)44)35(45)53-40-31(41)7-8-32(40)42/h5-6,9-15,38H,7-8,16-17H2,1-4H3,(H,43,44)(H,46,47,48)(H,49,50,51) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLBKHHGFYXTRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=[NH+]C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)ON7C(=O)CCC7=O)C(=O)O)CS(=O)(=O)[O-])(C)C)CS(=O)(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H33N3O13S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
791.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to BP Fluor 568 NHS Ester for Researchers, Scientists, and Drug Development Professionals
Introduction
BP Fluor 568 NHS Ester is a bright, orange-fluorescent amine-reactive dye widely utilized in biological research for the fluorescent labeling of biomolecules.[1][2][3] This technical guide provides a comprehensive overview of its properties, applications, and detailed protocols for its use in labeling and immunofluorescence applications. The dye's high photostability and pH insensitivity make it a robust tool for various fluorescence-based assays, including flow cytometry and fluorescence microscopy.[1][4]
Core Properties and Reactivity
BP Fluor 568 NHS (N-hydroxysuccinimidyl) ester is designed to covalently attach to primary amines (-NH2) on proteins, amine-modified oligonucleotides, and other biomolecules.[1] The NHS ester moiety reacts with nucleophilic primary amines in a process called acylation, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct. This reaction is most efficient under slightly alkaline conditions (pH 8.0-9.0), where the primary amines are deprotonated and thus more nucleophilic.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound, compiled from various suppliers.
| Property | Value | Source |
| Excitation Maximum (λex) | 578 nm | [1][2] |
| Emission Maximum (λem) | 602 nm | [1][2] |
| Molar Extinction Coefficient (ε) | 88,000 cm⁻¹M⁻¹ | [1] |
| Molecular Weight | 791.8 g/mol | [1][4][5] |
| Solubility | Water, DMSO, DMF | [1][6] |
| Optimal pH for Reaction | 8.0 - 9.0 |
Note: Quantum yield data for BP Fluor 568 is not consistently reported across suppliers. However, related dyes such as AF 568 have a reported quantum yield of 0.91.[7]
Reaction Mechanism and Experimental Workflow
The fundamental reaction of this compound with a primary amine and a typical experimental workflow for antibody labeling are illustrated below.
Experimental Protocols
Detailed Protocol for Antibody Labeling with this compound
This protocol is optimized for labeling 1 mg of an IgG antibody. The reaction can be scaled up or down as needed.
Materials:
-
1 mg of IgG antibody in an amine-free buffer (e.g., PBS).
-
This compound.
-
Anhydrous dimethyl sulfoxide (DMSO).
-
1 M Sodium bicarbonate buffer (pH 8.3).
-
Purification column (e.g., Sephadex G-25).
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Antibody Preparation:
-
Dye Preparation:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO. For example, add 100 µL of DMSO to 1 mg of the dye. Vortex to dissolve completely. This solution should be prepared fresh.
-
-
Labeling Reaction:
-
While gently vortexing the antibody solution, add 5-10 µL of the 10 mg/mL dye stock solution. This corresponds to a molar ratio of dye to antibody of approximately 8:1 to 16:1.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification of the Labeled Antibody:
-
Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating with PBS (pH 7.4).
-
Apply the reaction mixture to the top of the column.
-
Elute the labeled antibody with PBS. The first colored fraction to elute will be the labeled antibody. The smaller, slower-moving colored band is the unconjugated dye.
-
Collect the fractions containing the labeled antibody.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 578 nm (A₅₇₈).
-
Calculate the protein concentration:
-
Protein Conc. (M) = [A₂₈₀ - (A₅₇₈ × CF₂₈₀)] / ε_protein
-
Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically around 0.3 for similar dyes) and ε_protein is the molar extinction coefficient of the antibody (e.g., 210,000 cm⁻¹M⁻¹ for IgG).
-
-
Calculate the dye concentration:
-
Dye Conc. (M) = A₅₇₈ / ε_dye
-
Where ε_dye is the molar extinction coefficient of BP Fluor 568 (88,000 cm⁻¹M⁻¹).
-
-
Calculate the DOL:
-
DOL = Dye Conc. (M) / Protein Conc. (M)
-
-
An optimal DOL for antibodies is typically between 2 and 7.
-
-
Storage:
-
Store the labeled antibody at 4°C for short-term use or at -20°C in aliquots for long-term storage. Protect from light.
-
Protocol for Direct Immunofluorescence Staining of Adherent Cells
Materials:
-
Adherent cells grown on coverslips.
-
BP Fluor 568-labeled primary antibody.
-
Phosphate-buffered saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS.
-
0.1% Triton X-100 in PBS (Permeabilization Buffer).
-
Blocking Buffer (e.g., 1% BSA in PBS).
-
Antifade mounting medium.
Procedure:
-
Cell Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular antigens):
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the BP Fluor 568-labeled primary antibody to the desired concentration in Blocking Buffer.
-
Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with appropriate filters for the 578/602 nm excitation/emission profile of BP Fluor 568.
-
References
- 1. This compound, 2227463-25-2 | BroadPharm [broadpharm.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BP Fluor 568, Alexa Fluor 568 equivalent | BroadPharm [broadpharm.com]
- 5. Invitrogen Alexa Fluor 568 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 6. BP Fluor 568 TFP Ester | BroadPharm [broadpharm.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. biotium.com [biotium.com]
Introduction to BP Fluor 568 and NHS Ester Chemistry
An In-depth Technical Guide on the Core Principles of BP Fluor 568 NHS Ester
For researchers, scientists, and drug development professionals, understanding the fundamental principles of fluorescent labeling is paramount for accurate and reliable experimental outcomes. This guide delves into the core principles of this compound, a widely used fluorescent probe for labeling biomolecules.
BP Fluor 568 is a bright, orange-red fluorescent dye belonging to the rhodamine family. It is characterized by its excellent photostability and high fluorescence quantum yield. The "NHS ester" functional group is a key component that enables the covalent attachment of the BP Fluor 568 dye to primary and secondary amine groups present on target biomolecules, such as proteins, antibodies, and peptides.
The N-hydroxysuccinimide (NHS) ester is a reactive group that readily undergoes a nucleophilic substitution reaction with aliphatic amines. This reaction forms a stable amide bond, permanently linking the fluorescent dye to the target molecule. This method is one of the most common and effective strategies for fluorescently labeling biomolecules.
The Labeling Principle: NHS Ester Reaction with Amines
The core principle of this compound lies in its ability to selectively react with primary and secondary amines on a target molecule. This reaction is a nucleophilic acyl substitution.
The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of a primary or secondary amine on the target biomolecule acts as a nucleophile. It attacks the carbonyl carbon of the NHS ester group on the BP Fluor 568 molecule.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of an unstable tetrahedral intermediate.
-
Leaving Group Departure: The N-hydroxysuccinimide group is an excellent leaving group. It departs, and the intermediate collapses.
-
Formation of a Stable Amide Bond: The final product is the BP Fluor 568 dye covalently attached to the target molecule via a stable amide bond. The N-hydroxysuccinimide is released as a byproduct.
This reaction is highly efficient and specific for amines under appropriate pH conditions.
Quantitative Data
The spectral properties of BP Fluor 568 are crucial for designing experiments and selecting appropriate filter sets for fluorescence microscopy and flow cytometry.
| Property | Value |
| Maximum Excitation (λex) | ~561 nm |
| Maximum Emission (λem) | ~574 nm |
| Molar Extinction Coefficient (ε) | ~100,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | High |
| Molecular Weight | Varies by specific salt form |
Note: Exact spectral properties can be influenced by the solvent and conjugation to a biomolecule.
Experimental Protocols
A generalized protocol for labeling a protein with this compound is provided below. It is essential to optimize the protocol for each specific protein and application.
Materials
-
This compound
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography)
-
Reaction tubes
Experimental Workflow
Detailed Methodologies
-
Preparation of Protein Solution: Dissolve the protein in a suitable amine-free buffer, such as phosphate-buffered saline (PBS), at a pH between 7.2 and 8.0. The optimal pH for the reaction is typically around 8.0, as the amine groups are deprotonated and more nucleophilic. Avoid buffers containing primary amines, such as Tris, as they will compete with the target protein for reaction with the NHS ester.
-
Preparation of Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL. The NHS ester is susceptible to hydrolysis, so it is crucial to use anhydrous solvent and prepare the solution fresh.
-
Labeling Reaction: While vortexing, slowly add the calculated amount of the dye stock solution to the protein solution. The molar ratio of dye to protein needs to be optimized for the specific protein and desired degree of labeling. A common starting point is a 5- to 20-fold molar excess of the dye.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light. Gentle stirring or rocking can facilitate the reaction.
-
Purification: After incubation, it is critical to remove the unreacted dye and the NHS byproduct. This is typically achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column). The labeled protein will elute first, followed by the smaller, unreacted dye molecules.
-
Characterization (Degree of Labeling): The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically. This involves measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~561 nm). The DOL is calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
Conclusion
This compound is a powerful tool for fluorescently labeling biomolecules. Its bright fluorescence, photostability, and the efficient and specific reactivity of the NHS ester with amines make it a valuable reagent in various research and development applications, including immunofluorescence, flow cytometry, and fluorescence microscopy. A thorough understanding of its core principles and adherence to optimized protocols are essential for successful and reproducible results.
BP Fluor 568 NHS Ester: A Comprehensive Technical Guide for Labeling and Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the spectral properties and applications of BP Fluor 568 NHS ester, a bright and photostable orange fluorescent dye. It is designed to equip researchers with the essential data and protocols for the successful labeling of biomolecules, particularly proteins and antibodies, for a wide range of fluorescence-based assays.
Core Spectroscopic and Photophysical Properties
BP Fluor 568 is a water-soluble fluorophore that exhibits strong fluorescence emission in the orange region of the visible spectrum. Its N-hydroxysuccinimidyl (NHS) ester derivative is an amine-reactive reagent that readily forms stable covalent bonds with primary amines on biomolecules. This dye is a direct equivalent to Alexa Fluor® 568, offering comparable performance.[1] Key characteristics of this compound are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | 578 nm | [2] |
| Emission Maximum (λem) | 602 nm | [2] |
| Molar Extinction Coefficient (ε) | 88,000 cm⁻¹M⁻¹ | [3] |
| Fluorescence Quantum Yield (Φ) | 0.91 | [1] |
| Fluorescence Lifetime (τ) | ~3.6 ns* | [4] |
| Optimal pH Range for Labeling | 8.0 - 8.5 | [3] |
| Solubility | Water, DMSO, DMF | [3] |
*As an equivalent to Alexa Fluor® 568[1][4]
Experimental Protocols
Protein Labeling with this compound
This protocol provides a general procedure for labeling proteins, such as antibodies, with this compound. Optimization may be required for specific proteins and desired degrees of labeling.
Materials:
-
Protein to be labeled (in an amine-free buffer)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
1 M Sodium bicarbonate (NaHCO₃), pH 8.3
-
Purification column (e.g., gel filtration, such as Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
Procedure:
-
Protein Preparation:
-
Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) at a concentration of 1-5 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against a suitable buffer like PBS.
-
-
Dye Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a stock solution of the dye by dissolving it in anhydrous DMSO or DMF. For example, a 10 mg/mL solution.
-
-
Labeling Reaction:
-
Add the dye stock solution to the protein solution while gently stirring. The amount of dye to add depends on the desired degree of labeling (DOL). A molar excess of 5- to 20-fold of dye to protein is a common starting point.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with PBS.
-
Load the reaction mixture onto the column and collect the fractions. The first colored fractions will contain the labeled protein, while the later fractions will contain the free dye.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL can be estimated by measuring the absorbance of the labeled protein at 280 nm (for the protein) and 578 nm (for the dye).
-
-
Storage:
-
Store the labeled protein conjugate at 4°C for short-term storage or at -20°C for long-term storage, protected from light.
-
Visualizations
Chemical Reaction of this compound with a Primary Amine
The following diagram illustrates the covalent bond formation between the NHS ester of the dye and a primary amine on a protein, resulting in a stable amide linkage.
References
- 1. BP Fluor 568, Alexa Fluor 568 equivalent | BroadPharm [broadpharm.com]
- 2. Protein Labeling Reagents | Thermo Fisher Scientific [thermofisher.com]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
BP Fluor 568 NHS Ester: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of BP Fluor 568 NHS ester, a bright and photostable orange fluorescent dye. This document details its chemical properties, provides protocols for its application in biomolecule labeling, and presents visual workflows to aid in experimental design.
Core Properties of this compound
This compound is an amine-reactive fluorescent dye widely used for labeling proteins, antibodies, and other biomolecules containing primary amines.[1][2] Its high fluorescence quantum yield and photostability make it an excellent choice for various applications, including fluorescence microscopy, flow cytometry, and immunofluorescence assays.[3] The dye is characterized by its bright orange fluorescence, with excitation and emission maxima well-suited for common laser lines.
Chemical Structure
The chemical structure of the core BP Fluor 568 fluorophore, activated with an N-hydroxysuccinimidyl (NHS) ester group, enables its covalent attachment to primary amines.
Figure 1: Chemical structure of a fluorescent dye with spectral properties similar to this compound.
Quantitative Data Summary
The key quantitative parameters of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C37H33N3O13S2 | |
| Molecular Weight | 791.8 g/mol | |
| Excitation Maximum (λex) | 578 nm | |
| Emission Maximum (λem) | 602 nm | |
| Extinction Coefficient (ε) | 88,000 cm⁻¹M⁻¹ | |
| Solubility | Water, DMSO, DMF | |
| Purity | ≥70% | |
| Storage Condition | -20°C |
Experimental Protocols
The following section provides a detailed methodology for labeling proteins with this compound. This protocol is a general guideline and may require optimization for specific proteins and applications.
Protein Labeling Protocol
1. Preparation of Reagents:
-
Protein Solution: Dissolve the protein to be labeled in a suitable buffer at a concentration of 2-10 mg/mL. The recommended buffer is 0.1 M sodium bicarbonate, pH 8.3-8.5. Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the labeling reaction.
-
Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL. Vortex briefly to ensure the dye is fully dissolved.
2. Labeling Reaction:
-
Molar Ratio: The optimal molar ratio of dye to protein for labeling should be determined empirically. A starting point of 10-20 moles of dye for every mole of protein is recommended.
-
Reaction: While gently vortexing the protein solution, slowly add the calculated amount of the dye stock solution.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
3. Purification of the Labeled Protein:
-
Separation: Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., a Sephadex G-25 column) equilibrated with a suitable storage buffer such as phosphate-buffered saline (PBS).
-
Collection: Collect the fractions containing the labeled protein. The labeled protein will be visible as a colored band.
4. Determination of Degree of Labeling (DOL):
-
The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically. This requires measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (578 nm).
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the key chemical reaction and the general experimental workflow for protein labeling.
Amine-Reactive Labeling Pathway
The following diagram illustrates the chemical reaction between the this compound and a primary amine on a protein, resulting in a stable amide bond.
Caption: Reaction of this compound with a primary amine.
Experimental Workflow for Protein Labeling
This diagram outlines the key steps involved in the fluorescent labeling of a protein with this compound.
Caption: General workflow for protein labeling with this compound.
References
In-Depth Technical Guide: BP Fluor 568 NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action, experimental protocols, and key data associated with BP Fluor 568 NHS ester, a widely used amine-reactive fluorescent dye.
Core Mechanism of Action
This compound is an amine-reactive fluorescent labeling reagent. Its utility lies in the N-hydroxysuccinimide (NHS) ester functional group, which readily reacts with primary amines to form a stable, covalent amide bond.[1][2][3][4][5] This process, known as aminolysis or acylation, is a nucleophilic acyl substitution reaction.
The reaction is initiated by the nucleophilic attack of a primary amine (commonly found on the side chain of lysine residues in proteins or on amine-modified oligonucleotides) on the carbonyl carbon of the NHS ester.[1][2] This forms a tetrahedral intermediate. Subsequently, the N-hydroxysuccinimide is released as a leaving group, resulting in the formation of a highly stable amide linkage between the BP Fluor 568 dye and the target molecule.[1][2]
The reaction is most efficient in a slightly alkaline environment, typically at a pH between 7.2 and 9.0.[1][3][6][7][8][9] At this pH, the primary amines are deprotonated and thus more nucleophilic, facilitating the reaction. However, a competing reaction, the hydrolysis of the NHS ester, also occurs in aqueous solutions and its rate increases with pH.[6][7][8] Therefore, maintaining the optimal pH is critical for maximizing labeling efficiency.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Excitation Maximum (Ex) | 578 nm | [10][11] |
| Emission Maximum (Em) | 602 nm | [10][11] |
| Extinction Coefficient | 88,000 cm⁻¹M⁻¹ | [10][11] |
| Molecular Weight (MW) | 791.8 g/mol | [10] |
| Recommended pH range for labeling | 7.2 - 9.0 | [1][6] |
| pH insensitivity of emission | pH 4 - 10 | [10] |
Signaling Pathways and Experimental Workflows
Reaction Mechanism of this compound with a Primary Amine
Caption: Reaction mechanism of this compound with a primary amine.
General Experimental Workflow for Protein Labeling
Caption: General experimental workflow for protein labeling with this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protein Labeling Protocol
This protocol is a general guideline for labeling proteins, such as antibodies, with this compound. Optimization may be required for specific proteins.
1. Preparation of Protein Solution:
-
Dissolve the protein in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer, at a pH of 8.3-8.5.[12] A recommended protein concentration is 2-10 mg/mL.[13]
-
If the protein solution contains amine-containing substances like Tris or glycine, it must be dialyzed against a suitable buffer (e.g., PBS) before adjusting the pH for the labeling reaction.[3][13]
2. Preparation of this compound Stock Solution:
-
Immediately before use, dissolve the this compound in a high-quality, anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2][12] A typical stock solution concentration is 10 mg/mL.[13]
3. Labeling Reaction:
-
While gently vortexing the protein solution, add the appropriate volume of the this compound stock solution. The molar ratio of dye to protein may need to be optimized, but a starting point of a 10:1 to 20:1 molar excess of the dye is common.[3]
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight on ice, protected from light.[6][12]
4. Purification of the Conjugate:
-
Separate the labeled protein from the unreacted dye and the NHS byproduct. Gel filtration chromatography (e.g., using a Sephadex G-25 column) is a common and effective method.[12] Dialysis can also be used.
5. Characterization of the Conjugate:
-
Determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. This can be calculated using the absorbance of the dye at its maximum absorbance and the absorbance of the protein at 280 nm, with a correction factor for the dye's absorbance at 280 nm.
6. Storage of the Conjugate:
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C. The addition of a stabilizing protein like bovine serum albumin (BSA) and a bacteriostatic agent like sodium azide is recommended.[4]
Oligonucleotide Labeling Protocol
This protocol provides a general procedure for labeling amine-modified oligonucleotides.
1. Preparation of Oligonucleotide Solution:
-
Dissolve the amine-modified oligonucleotide in a non-nucleophilic buffer, such as 0.1 M sodium bicarbonate, at a pH between 7 and 9.[2]
2. Preparation of this compound Stock Solution:
-
Prepare a fresh solution of this compound in dry DMF or DMSO at a concentration that will allow for the addition of a 5-10 fold molar excess to the oligonucleotide.[2]
3. Labeling Reaction:
-
Add the NHS ester solution to the oligonucleotide solution and mix well.
-
Allow the reaction to proceed for a short period, typically 1-3 hours at room temperature.[13]
4. Purification of the Labeled Oligonucleotide:
-
The labeled oligonucleotide can be purified from the excess dye by methods such as ethanol precipitation followed by rinsing the pellet, or by reverse-phase HPLC for higher purity.[13]
References
- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 2. glenresearch.com [glenresearch.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. biotium.com [biotium.com]
- 5. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, 2227463-25-2 | BroadPharm [broadpharm.com]
- 11. BP Fluor 568 TFP Ester | BroadPharm [broadpharm.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. abpbio.com [abpbio.com]
Choosing the Right Light: A Technical Guide to Fluorescent Dye Selection for Protein Labeling
For researchers, scientists, and drug development professionals, the precise labeling of proteins with fluorescent dyes is a cornerstone of modern biological inquiry. This guide provides an in-depth technical overview of the critical factors in selecting the appropriate fluorescent dye for your application, detailed experimental protocols for common labeling chemistries, and a comparative analysis of widely used fluorophores.
The ability to visualize and track proteins within their native environments has revolutionized our understanding of complex biological processes, from cellular signaling cascades to the mechanisms of drug action. The selection of a fluorescent dye is a critical decision that can significantly impact the success and interpretation of an experiment. Key considerations include the dye's spectral properties, brightness, photostability, and the chemistry used for conjugation to the protein of interest.
Core Principles of Fluorescent Dye Selection
Before delving into specific dye characteristics, it is essential to consider the experimental context. The ideal fluorescent probe should be highly sensitive, minimally disruptive to the protein's function, and compatible with the available instrumentation.[1] Key parameters to evaluate include:
-
Spectral Properties (Excitation and Emission Maxima): The excitation and emission spectra of the dye must be compatible with the light sources and detectors of the fluorescence microscope or plate reader being used.[2][3] For multicolor experiments, it is crucial to select dyes with minimal spectral overlap to avoid bleed-through between channels.[1][2]
-
Brightness (Molar Extinction Coefficient and Quantum Yield): The brightness of a fluorophore is determined by its molar extinction coefficient (a measure of its ability to absorb light) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence).[4] Dyes with high extinction coefficients and quantum yields are desirable for detecting low-abundance proteins.[2]
-
Photostability: Photostability refers to a dye's resistance to photobleaching, the irreversible loss of fluorescence upon exposure to excitation light.[5] For applications requiring prolonged or intense illumination, such as live-cell imaging, highly photostable dyes are essential.[5][6]
-
Environmental Sensitivity: Some fluorescent dyes exhibit changes in their fluorescence properties in response to their local environment, such as pH or solvent polarity. While this can be exploited for specific biosensor applications, it can also be a source of artifacts if not properly controlled.[7]
-
Size and Charge: The size and chemical nature of the dye can potentially interfere with the structure and function of the labeled protein. Smaller, more hydrophilic dyes are generally preferred to minimize perturbations.
Comparative Data of Common Fluorescent Dyes
To facilitate the selection process, the following table summarizes the key photophysical properties of a selection of commonly used fluorescent dyes.
| Dye Family | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Photostability |
| Fluorescein | FITC | 495[5] | 517[5] | 75,000[5] | 0.3-0.5[5] | Low[6][8] |
| Rhodamine | Rhodamine B | 554[5] | 577[5] | 110,000[5] | ~0.31[5] | Moderate[5] |
| Cyanine | Cy3 | ~550 | ~570 | ~150,000 | ~0.15 | Moderate |
| Cy5 | 649[5] | 670[5] | 250,000[5] | ~0.20[5] | Moderate[5] | |
| Alexa Fluor | Alexa Fluor 488 | 493[5] | 519[5] | 73,000[5] | ~0.92[5][9] | High[6][8] |
| Alexa Fluor 568 | 578[6] | 603[6] | ~80,000 | ~0.69 | High[6][8] | |
| Alexa Fluor 647 | ~650 | ~668 | ~239,000 | ~0.33[9] | High |
Protein Labeling Chemistries: Protocols and Workflows
The covalent attachment of a fluorescent dye to a protein is most commonly achieved through reactions targeting specific amino acid side chains. The two most prevalent methods are amine-reactive labeling, which targets lysines and the N-terminus, and thiol-reactive labeling, which targets cysteines.
Amine-Reactive Labeling using NHS Esters
N-hydroxysuccinimidyl (NHS) esters are the most common amine-reactive chemical group used for protein labeling.[10][11] They react with primary amines on proteins, primarily the ε-amino group of lysine residues and the α-amino group at the N-terminus, to form stable amide bonds.[10][12] This reaction is most efficient at a slightly basic pH (8.3-8.5).[10][12] It is critical to use a buffer that does not contain primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the dye.[10]
-
Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., PBS) at a concentration of at least 2 mg/mL.[10] If the protein solution contains primary amines, perform a buffer exchange using dialysis or a desalting column.[10][13]
-
Dye Preparation: Immediately before use, dissolve the NHS ester dye in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[10][13]
-
Labeling Reaction: Add the dissolved dye to the protein solution. A molar ratio of dye to protein between 5:1 and 20:1 is a common starting point for optimization.[10][14] Incubate the reaction for 1 hour at room temperature, protected from light.[11][14]
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration or desalting column.[13] The first colored band to elute will be the dye-protein conjugate.[13]
Thiol-Reactive Labeling using Maleimides
Maleimides are highly selective for the thiol groups of cysteine residues, forming stable thioether bonds.[15][16] This chemistry is particularly useful for site-specific labeling if the protein has a single, accessible cysteine residue.[17] The reaction is typically performed at a pH between 7.0 and 7.5.[15] It is often necessary to first reduce any disulfide bonds within the protein to free up the cysteine thiols for labeling.[15][18]
-
Protein Reduction (if necessary): Dissolve the protein in a degassed buffer (e.g., PBS, pH 7.0-7.5).[15] Add a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20 minutes at room temperature to reduce disulfide bonds.[15][18]
-
Dye Preparation: Prepare a 10 mM stock solution of the maleimide dye in anhydrous DMSO or DMF.[16]
-
Labeling Reaction: Add the dye solution to the reduced protein solution. A 10:1 to 20:1 molar excess of dye to protein is recommended as a starting point.[16] Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal, and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[15]
-
Purification: Purify the labeled protein from the unreacted dye using gel filtration, dialysis (for water-soluble dyes), or other chromatographic methods.[15]
Application in Signaling Pathways
Fluorescently labeled proteins are invaluable tools for dissecting cellular signaling pathways.[19][20] For example, a labeled kinase can be tracked as it translocates to the nucleus upon pathway activation, or a labeled receptor can be visualized as it is internalized from the cell membrane.[20]
Troubleshooting Common Labeling Problems
Several issues can arise during protein labeling. The following table provides guidance on common problems and their potential solutions.[10][21][22]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Degree of Labeling (DOL) | - Inactive (hydrolyzed) dye- Incorrect buffer pH or composition- Insufficient dye-to-protein ratio | - Use fresh, anhydrous DMSO/DMF to dissolve the dye.[10]- Ensure the buffer is free of competing nucleophiles (e.g., Tris for NHS esters) and at the optimal pH.[10]- Increase the molar ratio of dye to protein.[10] |
| Low Fluorescence Signal of Labeled Protein | - Low DOL- Self-quenching of the dye at high DOL- Photobleaching of the dye | - Optimize the labeling reaction to achieve a higher DOL.[10]- Optimize for a lower DOL if self-quenching is suspected.[21]- Use photostable dyes and antifade reagents during imaging.[10] |
| Protein Precipitation or Aggregation | - Alteration of protein surface properties by the dye- High DOL leading to increased hydrophobicity | - Use a lower dye-to-protein ratio.- Consider using a more hydrophilic dye.- Centrifuge the labeled protein solution to remove aggregates before use.[10] |
| Non-specific Staining in Application | - Unremoved free dye- Aggregates of labeled protein | - Ensure thorough purification of the labeled protein.[10]- Perform an additional purification step if necessary. |
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Fluorescent dyes: spectra, types & applications [baseclick.eu]
- 3. Physical Properties That Define Fluorescence | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody | Semantic Scholar [semanticscholar.org]
- 9. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
- 12. fluidic.com [fluidic.com]
- 13. setabiomedicals.com [setabiomedicals.com]
- 14. resources.tocris.com [resources.tocris.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry [jove.com]
- 19. Imaging proteins inside cells with fluorescent tags - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Live-cell imaging of cell signaling using genetically encoded fluorescent reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Methodological & Application
Application Notes and Protocols: BP Fluor 568 NHS Ester Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
BP Fluor 568 NHS ester is a bright, photostable, amine-reactive fluorescent dye commonly utilized for the covalent labeling of proteins and other biomolecules.[1][2] This orange-fluorescent dye is particularly well-suited for applications in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.[1] The N-hydroxysuccinimidyl (NHS) ester functional group readily reacts with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form a stable amide bond.[3][4] This protocol provides a detailed procedure for the efficient and reproducible labeling of proteins with this compound.
Chemical and Spectroscopic Properties
Proper characterization of the fluorescent dye is critical for successful labeling and data interpretation. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 791.8 g/mol | [1] |
| Excitation Maximum (λex) | 578 nm | [1] |
| Emission Maximum (λem) | 602 nm | [1] |
| Molar Extinction Coefficient (ε) | 88,000 M⁻¹cm⁻¹ at 578 nm | [1] |
| Solubility | Water, DMSO, DMF | [1] |
| Reactive Group | N-Hydroxysuccinimidyl (NHS) ester | [2] |
| Reactivity | Primary amines | [3] |
Experimental Protocols
Materials and Reagents
-
This compound (stored at -20°C, desiccated, and protected from light)
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Purification Column: Gel filtration desalting column (e.g., Sephadex G-25)
-
Elution Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Spectrophotometer
-
Microcentrifuge tubes
Protein Preparation
For optimal labeling, the protein solution should be free of amine-containing substances such as Tris or glycine, as these will compete with the protein for reaction with the NHS ester. If such substances are present, the protein should be purified by dialysis against PBS or by using a desalting column. The protein concentration should ideally be at least 2 mg/mL for efficient labeling.[5]
Labeling Procedure
This protocol is optimized for labeling 1 mg of a typical IgG antibody. The amounts can be scaled up or down depending on the amount of protein to be labeled.
-
Prepare Protein Solution: Dissolve or dilute the protein to a final concentration of 2.5 mg/mL in the Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3).[3]
-
Prepare Dye Stock Solution: Allow the vial of this compound to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF. For 1 mg of dye (MW 791.8), this would require approximately 126 µL of solvent. Vortex briefly to ensure the dye is fully dissolved.
-
Determine Dye-to-Protein Molar Ratio: The optimal molar ratio of dye to protein for labeling can vary depending on the protein and the desired degree of labeling. A starting point for optimization is a molar excess of 8-fold of the NHS ester to the protein.[4][6] BP Fluor 568 can be used at high molar ratios without significant self-quenching.[3][4]
-
Reaction: Add the calculated volume of the 10 mM dye stock solution to the protein solution. Mix gently by pipetting or inverting the tube.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[7]
Purification of the Labeled Protein
It is crucial to remove the unreacted this compound from the labeled protein to ensure accurate determination of the degree of labeling and to prevent non-specific binding in downstream applications.
-
Prepare the Desalting Column: Equilibrate a gel filtration desalting column (e.g., Sephadex G-25) with Elution Buffer (PBS, pH 7.4) according to the manufacturer's instructions.
-
Apply the Sample: Carefully load the entire reaction mixture onto the center of the packed gel bed.
-
Elution: Elute the labeled protein with PBS. The labeled protein will be in the first colored fraction to elute from the column, as the larger protein molecules travel faster through the gel matrix than the smaller, unreacted dye molecules.
-
Collect Fractions: Collect the fractions containing the labeled protein. The purified conjugate should be stored at 4°C for short-term storage or at -20°C for long-term storage, protected from light.
Characterization of the Labeled Protein
Calculating the Degree of Labeling (DOL)
The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
-
Measure Absorbance: Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and 578 nm (A₅₇₈) using a spectrophotometer.
-
Calculate Protein Concentration: The concentration of the protein is calculated using the following formula, which corrects for the absorbance of the dye at 280 nm:
Protein Concentration (M) = [A₂₈₀ - (A₅₇₈ × CF₂₈₀)] / ε_protein
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A₅₇₈ is the absorbance of the conjugate at 578 nm.
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm. For BP Fluor 568 (spectrally similar to Alexa Fluor 568), the correction factor is 0.46 .
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).
-
-
Calculate Dye Concentration: The concentration of the BP Fluor 568 dye is calculated using the Beer-Lambert law:
Dye Concentration (M) = A₅₇₈ / ε_dye
Where:
-
A₅₇₈ is the absorbance of the conjugate at 578 nm.
-
ε_dye is the molar extinction coefficient of BP Fluor 568, which is 88,000 M⁻¹cm⁻¹ .[1]
-
-
Calculate DOL:
DOL = Dye Concentration (M) / Protein Concentration (M)
An optimal DOL for antibodies is typically between 2 and 10.
Diagrams
Caption: Experimental workflow for protein labeling with this compound.
Caption: Reaction of this compound with a primary amine on a protein.
References
- 1. This compound, 2227463-25-2 | BroadPharm [broadpharm.com]
- 2. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 3. BP Fluor 568, Alexa Fluor 568 equivalent | BroadPharm [broadpharm.com]
- 4. BP Fluor 568 TFP Ester | BroadPharm [broadpharm.com]
- 5. Invitrogen Alexa Fluor 568 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for BP Fluor 568 NHS Ester Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the conjugation of BP Fluor 568 NHS ester to antibodies, a common procedure for preparing fluorescently labeled antibodies for use in various immunodetection methods.
Introduction
BP Fluor 568 is a bright, photostable orange fluorescent dye with excitation and emission maxima at 578 nm and 602 nm, respectively.[1][2][3] This makes it well-suited for instruments with a 568 nm laser line.[1][3] The N-hydroxysuccinimide (NHS) ester functional group of BP Fluor 568 readily reacts with primary amines (e.g., on lysine residues) on proteins to form stable amide bonds.[1] This protocol outlines the materials, procedures, and calculations necessary to successfully conjugate this compound to an antibody and characterize the final product.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the this compound and the antibody conjugation process.
Table 1: Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | 578 nm | [1][2][3] |
| Emission Maximum (λem) | 602 nm | [1][3][4] |
| Molar Extinction Coefficient (ε) | 88,000 cm⁻¹M⁻¹ | [1][4] |
| Molecular Weight (MW) | 791.8 g/mol | [1] |
| Solubility | Water, DMSO, DMF | [1][4] |
Table 2: Recommended Antibody Conjugation Parameters
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 1-10 mg/mL | Higher concentrations generally lead to higher labeling efficiency.[5] |
| Molar Ratio of Dye:Antibody | 5:1 to 20:1 | This should be optimized for each specific antibody and application. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3-8.5 | Amine-free buffers are essential to prevent competition with the antibody for the NHS ester.[6] |
| Reaction Time | 1-2 hours | |
| Reaction Temperature | Room Temperature | |
| Purification Method | Size Exclusion Chromatography (e.g., Sephadex G-25) or Spin Desalting Columns | To remove unconjugated dye. |
| Optimal Degree of Labeling (DOL) | 2-10 | Varies depending on the antibody and application to avoid self-quenching or loss of antibody function. |
Experimental Protocol
This protocol is a general guideline for labeling IgG antibodies. Optimization may be required for other antibody types or specific applications.
Materials
-
Antibody to be labeled (in an amine-free buffer)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Purification Column: Sephadex G-25 or a commercially available spin desalting column
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Spectrophotometer
-
Microcentrifuge tubes
Procedure
1. Antibody Preparation:
-
Ensure the antibody is at a concentration of at least 2 mg/mL in an amine-free buffer (e.g., PBS). If the buffer contains primary amines like Tris or glycine, the antibody must be dialyzed against PBS.
-
Adjust the pH of the antibody solution to 8.3 by adding a small volume of 1 M sodium bicarbonate.
2. Preparation of this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex briefly to ensure it is fully dissolved. This stock solution is not stable and should be used promptly.
3. Labeling Reaction:
-
Calculate the required volume of the dye stock solution based on the desired molar excess. A starting point of a 10:1 molar ratio of dye to antibody is recommended.
-
Slowly add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
4. Purification of the Conjugate:
-
Prepare a size exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating with PBS.
-
Apply the reaction mixture to the top of the column.
-
Elute the conjugate with PBS. The first colored band to elute will be the labeled antibody, which moves faster than the smaller, unconjugated dye molecules.
-
Alternatively, use a spin desalting column for a quicker purification, following the manufacturer's protocol.
5. Characterization of the Conjugated Antibody:
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 578 nm (A₅₇₈) using a spectrophotometer.
-
Calculate the concentration of the antibody and the dye using the following equations:
-
Concentration of Dye (M) = A₅₇₈ / 88,000
-
Concentration of Antibody (M) = [A₂₈₀ - (A₅₇₈ × CF)] / ε_antibody
-
Where CF is the correction factor (A₂₈₀ of the dye / A_max of the dye). For BP Fluor 568, a typical correction factor for similar dyes is around 0.3. This should be determined experimentally for the highest accuracy.
-
ε_antibody is the molar extinction coefficient of the antibody at 280 nm (for IgG, typically ~210,000 M⁻¹cm⁻¹).
-
-
-
Calculate the DOL:
-
DOL = (Concentration of Dye) / (Concentration of Antibody)
-
-
Storage
Store the labeled antibody at 4°C for short-term storage or at -20°C in single-use aliquots for long-term storage. Protect from light.
Visualizations
Caption: Experimental workflow for antibody conjugation with this compound.
Caption: Reaction of this compound with a primary amine on an antibody.
References
Labeling Oligonucleotides with BP Fluor 568 NHS Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the covalent labeling of amino-modified oligonucleotides with BP Fluor 568 NHS ester. BP Fluor 568 is a bright, orange-fluorescent dye with excitation and emission maxima of approximately 568 nm and 599 nm, respectively, making it a suitable alternative for rhodamine red dyes.[1] This protocol is designed for research, diagnostics, and drug development applications where fluorescently labeled oligonucleotides are utilized, such as in fluorescence microscopy, flow cytometry, FRET studies, and as hybridization probes.[1][2][3][4]
Principle of the Reaction
The labeling reaction is based on the covalent coupling of an N-hydroxysuccinimide (NHS) ester-activated dye to a primary aliphatic amine group on a modified oligonucleotide.[5][6] The amino group can be incorporated at the 5', 3', or an internal position of the oligonucleotide. The reaction proceeds efficiently in an aqueous buffer at a slightly alkaline pH (8.3-9.0), where the primary amine is deprotonated and acts as a strong nucleophile, attacking the NHS ester to form a stable amide bond.[5][7]
Quantitative Data Summary
The efficiency of the labeling reaction can be influenced by several factors, including the purity of the oligonucleotide and the NHS ester, the pH of the reaction buffer, and the molar ratio of dye to oligonucleotide. The following table summarizes typical quantitative parameters for the labeling process.
| Parameter | Value | Notes |
| Excitation Maximum (λex) | ~568 nm | |
| Emission Maximum (λem) | ~599 nm | |
| Molar Extinction Coefficient | > 80,000 cm⁻¹M⁻¹ | At ~568 nm |
| Recommended Molar Excess of Dye | 5-20 fold | A higher excess may be required for less reactive amines or to drive the reaction to completion. |
| Typical Labeling Efficiency | 70-95% | This is an estimated range and should be determined empirically for each specific oligonucleotide and reaction condition. |
| pH of Labeling Reaction | 8.3 - 9.0 | Higher pH increases the rate of NHS ester hydrolysis, while lower pH protonates the amine, reducing its reactivity.[5] |
Experimental Workflow
The overall process for labeling oligonucleotides with this compound involves the preparation of reagents, the labeling reaction itself, and subsequent purification of the labeled oligonucleotide.
Caption: Experimental workflow for labeling oligonucleotides.
Detailed Experimental Protocols
Materials and Reagents
-
Amino-modified oligonucleotide
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[5][8]
-
Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate, pH 8.5[5]
-
Nuclease-free water
-
Purification system (e.g., HPLC, gel filtration columns)
-
UV-Vis spectrophotometer (e.g., NanoDrop)
-
Fluorometer
Protocol 1: Preparation of Reagents
-
Amino-Modified Oligonucleotide Solution:
-
Dissolve the lyophilized amino-modified oligonucleotide in the labeling buffer to a final concentration of 1-5 mM. The concentration can be adjusted based on the scale of the reaction.
-
-
This compound Stock Solution:
-
NHS esters are moisture-sensitive. Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 10 mg/mL stock solution of the dye in anhydrous DMF or DMSO.[7] This solution should be prepared fresh before each labeling reaction.
-
Protocol 2: Labeling Reaction
-
To the dissolved amino-modified oligonucleotide, add a 5- to 20-fold molar excess of the this compound stock solution.
-
Vortex the reaction mixture gently and incubate for 1-4 hours at room temperature, protected from light.[5] Alternatively, the reaction can be carried out overnight on ice.[5]
-
The reaction progress can be monitored by HPLC if desired.
Protocol 3: Purification of the Labeled Oligonucleotide
It is crucial to remove the unreacted dye and any unlabeled oligonucleotides from the final product.[9][10] Several methods can be employed for purification:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a highly effective method for separating the labeled oligonucleotide from unreacted dye and unlabeled oligonucleotide.[8][11][12]
-
Gel Filtration Chromatography: Size exclusion chromatography can be used to separate the larger labeled oligonucleotide from the smaller, unreacted dye molecules.
-
Ethanol Precipitation: This method can be used to remove the majority of the unconjugated dye.[8]
-
Add 0.1 volumes of 3 M sodium acetate, pH 5.2, to the reaction mixture.
-
Add 2.5-3 volumes of cold absolute ethanol and mix well.
-
Incubate at -20°C for at least 1 hour to precipitate the oligonucleotide.
-
Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant containing the unreacted dye.
-
Wash the pellet with cold 70% ethanol and centrifuge again.
-
Air-dry the pellet and resuspend in nuclease-free water or a suitable buffer.
-
Protocol 4: Quantification and Quality Control
-
UV-Vis Spectroscopy:
-
Measure the absorbance of the purified labeled oligonucleotide at 260 nm (for the oligonucleotide) and ~568 nm (for BP Fluor 568).
-
The concentration of the oligonucleotide and the dye can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length.
-
A correction factor should be applied to the A260 reading to account for the absorbance of the dye at this wavelength.
-
-
Fluorescence Spectroscopy:
-
Confirm the successful labeling by measuring the fluorescence emission spectrum of the purified product. Excite the sample at ~568 nm and scan the emission from ~580 nm to 700 nm. A peak around 599 nm should be observed.
-
Logical Relationship of Key Steps
The following diagram illustrates the logical progression and dependencies of the key steps in the labeling process.
Caption: Key steps and their logical flow.
References
- 1. Alexa 568 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 2. academic.oup.com [academic.oup.com]
- 3. stratech.co.uk [stratech.co.uk]
- 4. atdbio.com [atdbio.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. glenresearch.com [glenresearch.com]
- 8. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: BP Fluor 568 NHS Ester for Immunofluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of BP Fluor 568 NHS ester in immunofluorescence microscopy. BP Fluor 568 is a bright, photostable, orange-fluorescent dye ideal for labeling antibodies and other proteins for cellular imaging.
Introduction to this compound
This compound is an amine-reactive fluorescent dye that is routinely used to label proteins, antibodies, and other biomolecules containing primary amines.[1] The N-hydroxysuccinimidyl (NHS) ester group reacts efficiently with primary amines (e.g., on lysine residues) in a mild alkaline environment to form a stable amide bond.[2][3] This dye is characterized by its high fluorescence quantum yield, photostability, and pH insensitivity over a wide range, making it a reliable choice for generating bright and stable fluorescent signals in imaging and flow cytometry.[1][4] Its excitation and emission spectra are well-suited for the common 568 nm laser line.[1][4]
Data Presentation: Properties of BP Fluor 568
The key spectral and physical properties of BP Fluor 568 and its equivalents are summarized below for easy reference.
| Property | Value | Reference |
| Excitation Maximum (Ex) | 578-579 nm | [1][5] |
| Emission Maximum (Em) | 602-603 nm | [1][5] |
| Molar Extinction Coefficient (ε) | ~88,000 cm⁻¹M⁻¹ | [1][6][7] |
| Quantum Yield (Φ) | ~0.91 | [8][9] |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | [2] |
| Reacts With | Primary amines (-NH₂) | [3] |
| Solubility | Water, DMSO, DMF | [1][7] |
| Storage | -20°C, protected from light and moisture | [1][10] |
Experimental Protocols
Protocol for Antibody Conjugation with this compound
This protocol outlines the steps for covalently labeling an antibody with this compound.
Materials:
-
Antibody (IgG) to be labeled (in an amine-free buffer like PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
1 M Sodium bicarbonate (NaHCO₃), pH 8.3
-
Purification column (e.g., Sephadex G-25) or spin desalting columns
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
Procedure:
-
Prepare the Antibody Solution:
-
Prepare the Dye Stock Solution:
-
Allow the vial of this compound to warm to room temperature.
-
Add anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[2]
-
-
Labeling Reaction:
-
While gently stirring, add 50 to 100 µg of the dissolved dye to every 1 mg of antibody.[2] The optimal molar ratio of dye to antibody may need to be determined empirically, but a starting point of a 5-10 fold molar excess of dye is common.[11]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[2]
-
-
Purification of the Conjugate:
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the conjugate at 280 nm (A₂₈₀) and at the excitation maximum of the dye (~578 nm, A_max).
-
Calculate the protein concentration and then the DOL (moles of dye per mole of antibody). Correction factors for the dye's absorbance at 280 nm should be applied for accuracy.
-
-
Storage:
-
Store the labeled antibody at 4°C for short-term use or at -20°C in single-use aliquots for long-term storage. Adding a stabilizer like bovine serum albumin (BSA) can be beneficial.[3]
-
Caption: Workflow for this compound antibody conjugation.
Protocol for Immunofluorescence Staining of Fixed Cells
This protocol provides a general procedure for immunofluorescence staining of adherent cells grown on coverslips.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA or 5% normal goat serum in PBS)
-
Primary antibody (if using indirect staining)
-
BP Fluor 568-conjugated antibody (primary or secondary)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Preparation:
-
Rinse cells on coverslips twice with PBS to remove culture medium.[6]
-
-
Fixation:
-
Permeabilization (for intracellular targets):
-
Blocking:
-
Antibody Incubation:
-
Direct Staining: Dilute the BP Fluor 568-conjugated primary antibody in blocking buffer and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Indirect Staining:
-
Incubate with the primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the BP Fluor 568-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[5]
-
-
-
Washing:
-
Wash the cells four times thoroughly with PBS to remove unbound antibodies.[5]
-
-
Counterstaining (Optional):
-
Incubate with a nuclear counterstain like DAPI (e.g., 1 µg/mL in PBS) for 10 minutes.[5]
-
Wash twice with PBS.
-
-
Mounting:
-
Mount the coverslip onto a glass slide with a drop of antifade mounting medium.
-
Seal the edges with clear nail polish if desired.
-
-
Imaging:
-
Image using a fluorescence microscope with appropriate filters for BP Fluor 568 (e.g., a TRITC/Cy3 filter set).
-
Caption: General workflow for indirect immunofluorescence staining.
Application Example: Visualizing EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial for cell proliferation and is often dysregulated in cancer.[10][13] Immunofluorescence can be used to visualize EGFR localization. Upon binding its ligand (e.g., EGF), EGFR dimerizes, autophosphorylates, and is internalized from the plasma membrane into endosomes, initiating downstream signaling cascades like the RAS-RAF-MAPK pathway.[10][14]
Using a BP Fluor 568-conjugated anti-EGFR antibody, one can visualize this process: in unstimulated cells, EGFR is primarily at the cell membrane, while after EGF stimulation, the fluorescent signal will be observed in intracellular vesicles.
Caption: Simplified EGFR activation and internalization pathway.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Low protein expression | Use a more sensitive detection method or a brighter fluorophore.[4] |
| Antibody concentration too low | Titrate the antibody to find the optimal concentration.[15] | |
| Photobleaching | Use an antifade mounting medium and minimize light exposure.[4] | |
| High Background | Non-specific antibody binding | Increase blocking time or try a different blocking agent.[4] |
| Antibody concentration too high | Reduce the antibody concentration.[15] | |
| Insufficient washing | Increase the number and duration of wash steps.[4] | |
| Autofluorescence | Use unstained controls to check for autofluorescence; consider using a longer wavelength dye.[4] |
This document provides a comprehensive guide for using this compound in immunofluorescence. For optimal results, protocols may need to be adapted for specific cell types, antibodies, and experimental setups.
References
- 1. Preparing fixed cells for immunofluorescence [protocols.io]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 6. biotium.com [biotium.com]
- 7. biotium.com [biotium.com]
- 8. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 10. benchchem.com [benchchem.com]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 12. Fixing and labelling cells for immunofluorescence (IF) microscopy - Institute for Molecular Bioscience - University of Queensland [imb.uq.edu.au]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Epidermal Growth Factor Receptor (EGFR) Signaling Requires a Specific Endoplasmic Reticulum Thioredoxin for the Post-translational Control of Receptor Presentation to the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hycultbiotech.com [hycultbiotech.com]
Application Notes and Protocols for BP Fluor 568 NHS Ester in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
BP Fluor 568 NHS Ester is a bright, photostable, amine-reactive fluorescent dye ideal for labeling proteins, antibodies, and other biomolecules for analysis by flow cytometry. Its spectral properties, with an excitation maximum at approximately 578 nm and an emission maximum around 602 nm, are well-suited for excitation by the common 561 nm yellow-green laser found in many flow cytometers.[1][2][3] This dye is a member of a class of fluorophores known for their high fluorescence quantum yield and pH-insensitivity over a wide range, ensuring stable and bright signal generation in various biological applications.[1][4] The N-hydroxysuccinimide (NHS) ester functional group allows for the covalent attachment of the dye to primary amines on target biomolecules, forming a stable amide bond. This document provides detailed protocols for antibody conjugation and cell staining for flow cytometry, as well as an example of its application in the analysis of a key cell signaling pathway.
Physicochemical and Spectral Properties of BP Fluor 568
The performance of a fluorophore in flow cytometry is critically dependent on its spectral characteristics and photostability. BP Fluor 568 exhibits excellent properties for generating robust and reproducible data.
| Property | Value | Reference |
| Excitation Maximum (Ex) | ~578 nm | [2][3] |
| Emission Maximum (Em) | ~602 nm | [2][3] |
| Recommended Laser | 561 nm (Yellow-Green) | [2][3] |
| Molecular Weight | ~792 g/mol | [3] |
| Quantum Yield | ~0.69 | [3] |
| Extinction Coefficient | ~91,000 cm⁻¹M⁻¹ | [3] |
| Photostability | High | [1][5] |
| pH Sensitivity | Insensitive over a wide range | [1][4] |
Relative Brightness and Photostability
BP Fluor 568 is recognized for its high brightness and photostability, which are crucial for resolving dimly expressed antigens and for applications requiring extended analysis times, such as cell sorting. While a direct quantitative comparison can vary based on the instrument and experimental conditions, here is a qualitative comparison with other common fluorophores.
| Fluorophore | Relative Brightness | Relative Photostability |
| FITC | Moderate | Low |
| PE | Very Bright | Moderate |
| BP Fluor 568 (Alexa Fluor 568) | Bright | High [1][5] |
| APC | Bright | High |
| PerCP | Moderate | Moderate |
Experimental Protocols
Protocol 1: Antibody Conjugation with this compound
This protocol describes the general procedure for labeling an antibody with this compound.
Materials:
-
Antibody to be labeled (at a concentration of 1-10 mg/mL in an amine-free buffer like PBS)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
-
Dialysis membrane or centrifugal filtration device
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains Tris or glycine, the antibody must be dialyzed against PBS.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Dye Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Adjust the pH of the antibody solution to 8.3-8.5 by adding the conjugation buffer.
-
Calculate the required volume of the dye solution. A molar excess of 5-15 fold of dye to antibody is a good starting point for optimization.
-
Slowly add the dissolved dye to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Remove the unreacted dye by passing the reaction mixture through a purification column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
Alternatively, use dialysis or a centrifugal filtration device to purify the conjugated antibody.
-
Collect the fractions containing the labeled antibody (the first colored band to elute).
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the conjugate at 280 nm (for protein) and ~578 nm (for BP Fluor 568).
-
Calculate the protein concentration and the dye concentration to determine the DOL (moles of dye per mole of antibody).
-
Caption: Workflow for cell surface staining with a BP Fluor 568-conjugated antibody.
Protocol 3: Intracellular Staining for Phospho-Proteins (Phospho-Flow)
This protocol is for the detection of intracellular phosphorylated proteins, such as phospho-ERK1/2, using a BP Fluor 568-conjugated antibody.
Materials:
-
Cells for stimulation
-
Cell stimulation reagents (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Fixation Buffer (e.g., 1.5% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., ice-cold 90% methanol or a commercial permeabilization buffer)
-
BP Fluor 568-conjugated phospho-specific antibody
-
Flow Cytometry Staining Buffer
Procedure:
-
Cell Stimulation:
-
Stimulate cells with the desired agonist (e.g., PMA for 15 minutes at 37°C) to induce phosphorylation. Include an unstimulated control.
-
-
Fixation:
-
Immediately after stimulation, fix the cells by adding Fixation Buffer and incubating for 10-15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the fixed cells with PBS.
-
Permeabilize the cells by adding ice-cold 90% methanol and incubating for 30 minutes on ice.
-
-
Staining:
-
Wash the permeabilized cells with Flow Cytometry Staining Buffer.
-
Resuspend the cells in the staining buffer and add the BP Fluor 568-conjugated phospho-specific antibody.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Washing and Analysis:
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Resuspend the final cell pellet in the staining buffer and analyze on a flow cytometer.
-
Application Example: Analysis of the MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is implicated in various diseases, including cancer. Phospho-flow cytometry using antibodies specific for phosphorylated forms of pathway components, such as p-ERK1/2, allows for the quantitative analysis of pathway activation at the single-cell level.
MAPK/ERK Signaling Pathway
Caption: Simplified diagram of the MAPK/ERK signaling pathway.
By using a BP Fluor 568-conjugated antibody against the phosphorylated form of ERK1/2 (p-ERK1/2), researchers can quantify the activation of this pathway in response to various stimuli. This is particularly useful in drug development for screening compounds that modulate this pathway.
Quantitative Data Presentation
Antibody Titration
To determine the optimal staining concentration of a BP Fluor 568-conjugated antibody, a titration experiment should be performed. The goal is to find the concentration that provides the best separation between the positive and negative populations (highest stain index) with minimal background fluorescence.
Example Titration of a BP Fluor 568-conjugated Anti-CD4 Antibody on PBMCs
| Antibody Concentration (µg/mL) | MFI of CD4+ Cells | MFI of CD4- Cells | Stain Index (SI)* |
| 0.0625 | 5,000 | 100 | 49.0 |
| 0.125 | 10,000 | 120 | 82.3 |
| 0.25 | 18,000 | 150 | 119.0 |
| 0.5 | 25,000 | 200 | 124.0 |
| 1.0 | 26,000 | 300 | 85.7 |
| 2.0 | 27,000 | 500 | 53.0 |
*Stain Index (SI) = (MFI positive - MFI negative) / (2 x SD negative)
In this example, a concentration of 0.5 µg/mL provides the optimal stain index.
Expected Results for Phospho-Flow Analysis of p-ERK1/2
Below is a table of expected results from a phospho-flow experiment using a BP Fluor 568-conjugated anti-p-ERK1/2 antibody on a lymphocyte cell line.
| Condition | Stimulant | MFI of p-ERK1/2 | % of p-ERK1/2 Positive Cells |
| Unstimulated | None | ~250 | < 5% |
| Stimulated | PMA (100 ng/mL) | ~8,000 | > 90% |
These application notes and protocols provide a comprehensive guide for the use of this compound in flow cytometry. By following these guidelines, researchers can achieve high-quality, reproducible results for immunophenotyping and the analysis of intracellular signaling pathways.
References
- 1. cancer.iu.edu [cancer.iu.edu]
- 2. Alexa Fluor 568 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. Alexa Fluor 568 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
BP Fluor 568 NHS Ester: Application Notes and Protocols for Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
BP Fluor 568 NHS ester is a bright, photostable, amine-reactive fluorescent dye ideal for labeling proteins and other biomolecules containing primary amines for live-cell imaging applications.[1][2] Its high fluorescence quantum yield and resistance to photobleaching enable sensitive and long-term visualization of cellular structures and dynamic processes.[2] This document provides detailed application notes and protocols for the use of this compound in live-cell imaging.
Key Features of this compound:
-
Bright and Photostable: Exhibits strong fluorescence emission and high resistance to photobleaching, making it suitable for demanding imaging applications.[2][3][4][5][6]
-
Amine-Reactive: The N-hydroxysuccinimidyl (NHS) ester moiety efficiently reacts with primary amines on proteins and other biomolecules to form stable amide bonds.[1][7][8][9]
-
pH Insensitive: Maintains its fluorescent properties over a wide pH range (pH 4-10), ensuring stable signal in various cellular environments.[1]
-
Suitability for Live-Cell Imaging: Its favorable properties, including high fluorescence and photostability, make it an excellent choice for real-time imaging of living cells.[2]
Data Presentation
A summary of the key quantitative data for BP Fluor 568 is presented in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~578 nm | [1][3][4][5][10] |
| Emission Maximum (λem) | ~602 nm | [1][3][4][5][10] |
| Molar Extinction Coefficient | ~88,000 cm⁻¹M⁻¹ | [1][3][10] |
| Fluorescence Quantum Yield | ~0.91 (for a derivative, BP Fluor 568 DBCO) | [11] |
| Photostability | High; more photostable than FITC | [12] |
| Cytotoxicity | Low at typical working concentrations | Implied by widespread use in live-cell imaging |
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound
This protocol describes the general procedure for labeling proteins with this compound. The optimal dye-to-protein ratio should be determined empirically for each specific application.
Materials:
-
This compound
-
Protein of interest
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.[1] Avoid buffers containing primary amines, such as Tris.[1]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification column (e.g., gel filtration)
-
Storage Buffer (e.g., PBS)
Procedure:
-
Prepare Protein Solution: Dissolve the protein of interest in the reaction buffer at a concentration of 1-10 mg/mL.[1]
-
Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[9]
-
Labeling Reaction: While gently vortexing the protein solution, add the calculated amount of dye stock solution. The molar ratio of dye to protein will need to be optimized, but a starting point of a 5- to 20-fold molar excess of dye can be used.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight on ice, protected from light.[9]
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column or other suitable purification method.
-
Determination of Degree of Labeling (DOL): The DOL can be estimated by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the excitation maximum of the dye (~578 nm).
-
Storage: Store the labeled protein in a suitable buffer containing a preservative at 4°C or -20°C, protected from light.
Protocol 2: Live Cell Surface Labeling and Imaging
This protocol outlines the steps for labeling the surface of live cells with this compound for subsequent imaging.
Materials:
-
Live cells in suspension or adhered to a culture dish
-
This compound
-
Live Cell Imaging Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a phenol red-free culture medium)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA) for quenching
-
Fluorescence microscope equipped for live-cell imaging
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. For adherent cells, they can be labeled directly in the culture dish. For suspension cells, they should be washed and resuspended in the imaging buffer.
-
Prepare Dye Labeling Solution: Prepare a stock solution of this compound in anhydrous DMSO. Immediately before use, dilute the stock solution in the imaging buffer to the desired final concentration (typically in the low micromolar range, e.g., 1-10 µM). The optimal concentration should be determined empirically to achieve sufficient labeling without inducing cytotoxicity.
-
Cell Labeling:
-
For Adherent Cells: Remove the culture medium and wash the cells once with pre-warmed imaging buffer. Add the dye labeling solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
For Suspension Cells: Add the dye labeling solution to the cell suspension and incubate for 15-30 minutes at 37°C with gentle agitation, protected from light.
-
-
Quenching and Washing: After incubation, remove the labeling solution. To quench the reaction and remove excess dye, wash the cells three times with imaging buffer containing a source of primary amines, such as 10% FBS or 1% BSA.
-
Live Cell Imaging: Replace the wash buffer with fresh, pre-warmed imaging buffer. The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for BP Fluor 568 (Excitation/Emission: ~578/602 nm). To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.[13][14]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for live cell labeling and imaging.
Caption: Reaction of this compound with a primary amine.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. BP Fluor 568, Alexa Fluor 568 equivalent | BroadPharm [broadpharm.com]
- 3. BP Fluor 568 Azide | BroadPharm [broadpharm.com]
- 4. BP Fluor 568 Hydroxylamine | BroadPharm [broadpharm.com]
- 5. BP Fluor 568 Cadaverine | BroadPharm [broadpharm.com]
- 6. BP Fluor 568 Maleimide | BroadPharm [broadpharm.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. BP Fluor 568 DBCO | BroadPharm [broadpharm.com]
- 11. BP Fluor 568 DBCO, 6-isomer | BroadPharm [broadpharm.com]
- 12. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. feinberg.northwestern.edu [feinberg.northwestern.edu]
Calculating the Dye-to-Protein Ratio for BP Fluor 568 NHS Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the conjugation of BP Fluor 568 NHS ester to proteins and the subsequent calculation of the dye-to-protein ratio, also known as the Degree of Labeling (DOL).[1] Adherence to these protocols is crucial for ensuring the quality and consistency of fluorescently labeled proteins for various applications, including fluorescence microscopy, flow cytometry, and immunoassays.[2][3]
Introduction to this compound
This compound is an amine-reactive fluorescent dye commonly used for labeling proteins and other biomolecules containing primary amines.[2][4] The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amino groups, such as the side chain of lysine residues in proteins, to form stable amide bonds.[5][6] This dye is characterized by its bright orange fluorescence, high photostability, and pH insensitivity over a wide range, making it a robust tool for biological imaging and detection.[2][7][8] BP Fluor 568 is well-suited for excitation by the 568 nm laser line.[2][7]
Quantitative Data for Calculations
Accurate calculation of the dye-to-protein ratio requires specific quantitative data for both the dye and the protein being labeled. The following table summarizes the necessary information for this compound and a typical Immunoglobulin G (IgG) antibody.
| Parameter | This compound | Immunoglobulin G (IgG) |
| Molecular Weight (MW) | 791.8 g/mol [2] | ~150,000 g/mol [5] |
| Maximum Excitation (λ_max) | 578 nm[2][4][8] | 280 nm |
| Maximum Emission (λ_em_) | 602 nm[2][4][8] | N/A |
| Molar Extinction Coefficient (ε) | 88,000 cm⁻¹M⁻¹ at 578 nm[2][4][8] | ~210,000 cm⁻¹M⁻¹ at 280 nm |
| Correction Factor (CF) at 280 nm | A₂₈₀ / A_max_ = 0.53 (approximate) | N/A |
Note: The correction factor for the dye at 280 nm can vary. It is recommended to determine this value empirically for each batch of dye.
Experimental Protocols
This section outlines the detailed methodology for protein preparation, conjugation of this compound, and purification of the resulting conjugate.
Protein and Dye Preparation
Diagram of the Protein and Dye Preparation Workflow
Caption: Workflow for preparing the protein and dye solutions prior to conjugation.
Protocol:
-
Protein Preparation:
-
The protein to be labeled should be in an amine-free buffer, such as phosphate-buffered saline (PBS) or borate buffer, at a pH between 7 and 9.[5][9] Buffers containing primary amines like Tris or glycine will compete with the protein for reaction with the NHS ester and must be removed.[5][9]
-
If necessary, perform buffer exchange using dialysis or a desalting column.[5][10]
-
The optimal protein concentration for labeling is typically between 2-10 mg/mL.[3][9][11] More dilute protein solutions may require a higher molar excess of the dye.[3]
-
-
Dye Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the reactive NHS ester.[10]
-
Prepare a 10 mM stock solution of the dye in a high-quality anhydrous solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[9][12]
-
This stock solution should be prepared fresh and used immediately, as NHS esters are not stable in solution over long periods.[3][12]
-
Conjugation Reaction
Diagram of the Conjugation Reaction and Purification Workflow
Caption: Workflow of the conjugation reaction and subsequent purification steps.
Protocol:
-
Molar Ratio: Determine the desired molar excess of dye to protein. A common starting point for antibodies is a 10-20 fold molar excess of dye.[5] However, the optimal ratio should be determined empirically for each protein and application to avoid over- or under-labeling.[3][13]
-
Reaction: While gently stirring, slowly add the calculated volume of the this compound stock solution to the protein solution.[12]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[5][9]
-
Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as 1 M Tris or glycine, to a final concentration of 50-100 mM.[9][10]
Purification of the Conjugate
It is critical to remove any unreacted, free dye from the labeled protein to ensure accurate determination of the dye-to-protein ratio.[5][13]
Protocol:
-
Method: The most common method for purification is size-exclusion chromatography, using a desalting column (e.g., Sephadex G-25).[3][6][12]
-
Procedure:
-
Equilibrate the desalting column with an appropriate buffer (e.g., PBS).
-
Apply the reaction mixture to the column.
-
Elute the conjugate with the equilibration buffer. The labeled protein will elute first, followed by the smaller, unreacted dye molecules.
-
Collect the colored fractions corresponding to the labeled protein.
-
Calculating the Dye-to-Protein Ratio (Degree of Labeling)
The dye-to-protein ratio is determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 578 nm (for BP Fluor 568).[1][5]
Diagram of the Dye-to-Protein Ratio Calculation Logic
Caption: Logical flow for calculating the Dye-to-Protein Ratio (DOL).
Calculation Steps:
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 578 nm (A₅₇₈).[1] Dilute the sample if necessary to ensure the absorbance readings are within the linear range of the instrument (typically 0.1 - 1.0).[1]
-
Calculate Dye Concentration:
-
Formula: Concentration of Dye (M) = A₅₇₈ / ε_dye
-
Where ε_dye is the molar extinction coefficient of BP Fluor 568 (88,000 cm⁻¹M⁻¹).
-
-
Calculate Corrected Protein Absorbance: The dye also absorbs light at 280 nm, so its contribution to the A₂₈₀ reading must be subtracted.[1]
-
Formula: Corrected A₂₈₀ = A₂₈₀ - (A₅₇₈ * Correction Factor)
-
The Correction Factor (CF) is the ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max_. For BP Fluor 568, this is approximately 0.53.
-
-
Calculate Protein Concentration:
-
Formula: Concentration of Protein (M) = Corrected A₂₈₀ / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 cm⁻¹M⁻¹ for IgG).
-
-
Calculate the Degree of Labeling (DOL):
-
Formula: DOL = Concentration of Dye (M) / Concentration of Protein (M)[3]
-
The resulting DOL represents the average number of dye molecules conjugated to each protein molecule.[1] The optimal DOL will vary depending on the specific application and should be determined experimentally.[3] Over-labeling can lead to fluorescence quenching and loss of protein activity, while under-labeling may result in a weak signal.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 2227463-25-2 | BroadPharm [broadpharm.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. BP Fluor 568 TFP Ester | BroadPharm [broadpharm.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. biotium.com [biotium.com]
- 7. BP Fluor 568, Alexa Fluor 568 equivalent | BroadPharm [broadpharm.com]
- 8. Invitrogen Alexa Fluor 568 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 9. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 10. furthlab.xyz [furthlab.xyz]
- 11. lumiprobe.com [lumiprobe.com]
- 12. genecopoeia.com [genecopoeia.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
BP Fluor 568 NHS Ester for Super-Resolution Microscopy (STORM)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
BP Fluor 568 NHS Ester is a bright and photostable amine-reactive fluorescent dye with spectral properties similar to other popular 568 nm dyes, making it a viable candidate for super-resolution imaging techniques such as Stochastic Optical Reconstruction Microscopy (STORM).[1][2] Its N-hydroxysuccinimidyl (NHS) ester functional group allows for covalent labeling of primary amines on proteins, antibodies, and other biomolecules, enabling the visualization of subcellular structures with nanoscale resolution.[3] These application notes provide an overview of this compound, its spectral properties, and detailed protocols for its use in STORM imaging.
Product Information
Chemical Properties:
| Property | Value |
| Product Name | This compound |
| Molecular Formula | C37H33N3O13S2 |
| Molecular Weight | 791.8 g/mol |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester |
| Reactivity | Primary amines (-NH2) |
| Solubility | Water, DMSO, DMF |
| Storage | -20°C, desiccated and protected from light[4] |
Spectral Properties:
| Property | Value |
| Excitation Maximum (λex) | 578 nm |
| Emission Maximum (λem) | 602 nm |
| Extinction Coefficient | 88,000 cm⁻¹M⁻¹ |
Application in STORM
STORM microscopy relies on the photoswitching of individual fluorophores between a fluorescent "on" state and a dark "off" state to reconstruct a super-resolved image. The choice of fluorophore is critical for achieving high-quality STORM images, with ideal dyes exhibiting high photon output, a low on-off duty cycle, and a high number of switching cycles before photobleaching. While specific photoswitching data for BP Fluor 568 is not extensively published, dyes with similar spectral characteristics, such as Alexa Fluor 568, have been successfully used in dSTORM (direct STORM) applications.[1][5][6]
Key Considerations for Using BP Fluor 568 in STORM:
-
Imaging Buffer: The composition of the imaging buffer is crucial for inducing and maintaining the photoswitching of fluorophores. For dyes in the 568 nm range, a buffer containing a reducing agent like β-mercaptoethylamine (MEA) and an oxygen scavenging system (e.g., GLOX) is often recommended.[7][8] An optimized buffer for the spectrally similar CF-568 dye included DTT and sodium sulfite at around 30 mM, a DABCO concentration of approximately 65 mM, and a pH of about 8.0.
-
Multi-Color Imaging: BP Fluor 568 can be used in multi-color STORM experiments in combination with other photoswitchable dyes. A common pairing is with a far-red dye like Alexa Fluor 647, allowing for two-color super-resolution imaging.
Experimental Protocols
Protocol 1: Labeling Antibodies with this compound
This protocol describes the covalent labeling of an IgG antibody with this compound.
Materials:
-
This compound
-
IgG antibody (free of amine-containing stabilizers like BSA or Tris)
-
1 M Sodium bicarbonate (NaHCO₃), pH 8.3-8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Gel filtration column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Prepare the Antibody Solution:
-
Prepare the Dye Stock Solution:
-
Allow the vial of this compound to warm to room temperature.
-
Dissolve the dye in fresh, anhydrous DMF or DMSO to a concentration of 10 mg/mL.[3]
-
-
Labeling Reaction:
-
Add 50 to 100 µg of the dissolved dye to every 1 mg of antibody. The optimal dye-to-protein ratio may need to be determined empirically.
-
Gently mix the reaction and incubate for 1 hour at room temperature in the dark.[3]
-
-
Purification of the Labeled Antibody:
-
Prepare a gel filtration column according to the manufacturer's instructions and equilibrate with PBS.
-
Apply the antibody-dye reaction mixture to the column.
-
Elute the labeled antibody with PBS, collecting the faster-eluting colored fraction which contains the conjugated antibody. The slower-moving fraction contains the unconjugated dye.
-
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified antibody solution at 280 nm (A₂₈₀) and at the dye's absorbance maximum (A_max ≈ 578 nm).
-
The DOL can be calculated using the following formula: DOL = (A_max × ε_protein) / [(A₂₈₀ - (A_max × CF₂₈₀)) × ε_dye]
-
ε_protein: Molar extinction coefficient of the antibody (typically ~210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye: Molar extinction coefficient of BP Fluor 568 (88,000 M⁻¹cm⁻¹).
-
CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (this value should be obtained from the dye's datasheet if available; if not, a typical value for similar dyes is around 0.32).
-
-
-
Storage:
-
Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage. Adding a cryoprotectant like glycerol may be beneficial for frozen storage.
-
Protocol 2: Sample Preparation and STORM Imaging
This protocol provides a general workflow for immunofluorescence staining and STORM imaging of mammalian cells.
Materials:
-
BP Fluor 568-labeled secondary antibody
-
Primary antibody specific to the target of interest
-
Cells grown on high-precision glass coverslips
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
STORM imaging buffer (see composition below)
STORM Imaging Buffer Recipe (MEA-based):
-
Buffer A: 10 mM Tris-HCl (pH 8.0), 50 mM NaCl
-
Buffer B: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose
-
GLOX solution: 14 mg glucose oxidase, 50 µL catalase, dissolved in 200 µL of Buffer A
-
Final Imaging Buffer (prepare fresh): To 620 µL of Buffer B, add 7 µL of GLOX solution and 70 µL of 1 M MEA.
Procedure:
-
Cell Culture and Fixation:
-
Culture cells on coverslips to the desired confluency.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes (if targeting intracellular proteins).
-
Wash three times with PBS.
-
Block non-specific binding by incubating with 3% BSA for 1 hour at room temperature.
-
-
Antibody Staining:
-
Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the BP Fluor 568-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
STORM Imaging:
-
Mount the coverslip onto a microscope slide with a small volume of freshly prepared STORM imaging buffer. Seal the edges to prevent buffer evaporation and oxygen entry.
-
Image on a STORM-capable microscope equipped with appropriate lasers (e.g., 561 nm or 568 nm for excitation and a 405 nm laser for reactivation if needed) and a sensitive EMCCD or sCMOS camera.
-
Acquire a time series of thousands of frames, adjusting laser power to maintain a sparse population of single "on" molecules in each frame.
-
-
Image Reconstruction:
-
Process the raw image data using appropriate STORM analysis software to localize the single-molecule events in each frame and reconstruct the final super-resolution image.
-
Visualizations
References
- 1. Practical Considerations for Super-Resolution Microscopy | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. BP Fluor 568, Alexa Fluor 568 equivalent | BroadPharm [broadpharm.com]
- 3. microscopyu.com [microscopyu.com]
- 4. biotium.com [biotium.com]
- 5. STORM Microscopy (Stochastic Optical Reconstruction Microscopy) | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Fluorescent Probes for Three Super-Resolution Modalities—STORM, SIM, and STED Microscopy | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. mvi-inc.com [mvi-inc.com]
- 8. augusta.edu [augusta.edu]
Application Notes and Protocols for the Purification of BP Fluor 568 NHS Ester Labeled Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
BP Fluor 568 NHS Ester is an amine-reactive, orange fluorescent dye widely used for labeling proteins and other biomolecules containing primary amines, such as the ε-amino group of lysine residues.[1][2] This succinimidyl ester (NHS ester) forms a stable covalent amide bond with the protein.[3] The resulting conjugates are brightly fluorescent, photostable, and exhibit pH-insensitive emission between pH 4 and 10, making them ideal for applications like fluorescence microscopy, flow cytometry, and immunoassays.[1][4]
A critical step following the labeling reaction is the purification of the protein conjugate. This process is essential to remove any unconjugated, free BP Fluor 568 dye.[5][6] Failure to remove the free dye can lead to inaccurate determination of labeling efficiency (Degree of Labeling), high background fluorescence, and potential artifacts in downstream applications. This document provides detailed protocols for the purification of BP Fluor 568 labeled proteins using two common methods: Size Exclusion Chromatography (Gel Filtration) and Dialysis.
Protein Labeling with this compound
Prior to purification, the protein of interest must be labeled. The following is a general protocol for labeling proteins with this compound.
Pre-Labeling Considerations
-
Buffer Purity : The protein solution must be free of amine-containing substances like Tris, glycine, or ammonium ions, as these will compete with the protein for reaction with the NHS ester.[7] Bovine Serum Albumin (BSA) or gelatin, often used as stabilizers, must also be removed.[7]
-
Buffer Exchange : If necessary, exchange the protein into an amine-free buffer such as Phosphate-Buffered Saline (PBS) or 0.1 M sodium bicarbonate, pH 8.0-8.5.[3][7] The labeling reaction is most efficient at a slightly alkaline pH (8.0-8.5).[8]
-
Protein Concentration : A protein concentration of 2-5 mg/mL is recommended for efficient labeling.[7]
Experimental Protocol: Protein Labeling
-
Prepare Protein Solution : Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 2.5 mg/mL.[7]
-
Prepare Dye Stock Solution : Allow the vial of this compound to equilibrate to room temperature. Prepare a 10 mg/mL stock solution in fresh, anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[3]
-
Initiate Labeling Reaction : While gently stirring or vortexing the protein solution, add the required volume of the dye stock solution. The optimal molar ratio of dye to protein for labeling depends on the protein and desired Degree of Labeling (DOL), but a starting point is often a 10:1 to 20:1 molar excess of dye.[7]
-
Incubation : Incubate the reaction mixture for 1 hour at room temperature, protected from light.[3][7]
Figure 1. Workflow for labeling proteins with this compound.
Purification of Labeled Proteins
Following the labeling reaction, it is imperative to separate the BP Fluor 568-labeled protein from the unreacted, free dye.
Method 1: Size Exclusion Chromatography (SEC) / Gel Filtration
Size exclusion chromatography (SEC), also known as gel filtration, separates molecules based on their size.[9] Larger molecules (the labeled protein) pass through the column more quickly, while smaller molecules (the free dye) enter the pores of the chromatography beads and are retained longer, allowing for effective separation.[9] This method is often used as a final "polishing" step in purification.[10]
-
Column Selection : Choose a desalting or gel filtration column with a molecular weight cut-off (MWCO) appropriate for your protein (e.g., Sephadex G-25).
-
Equilibration : Equilibrate the column with at least 5 column volumes of your desired storage buffer (e.g., PBS, pH 7.4).
-
Sample Loading : Apply the entire reaction mixture from the labeling step (Section 2.2) to the top of the equilibrated column.
-
Elution : Elute the sample with the storage buffer. The labeled protein will elute first as a colored band. The smaller, unreacted dye molecules will elute later.
-
Fraction Collection : Collect fractions (e.g., 0.5 mL each) as the colored bands elute from the column.[3]
-
Analysis : Measure the absorbance of each fraction at 280 nm (for protein) and 578 nm (for BP Fluor 568 dye) to identify the fractions containing the purified, labeled protein.
-
Pooling : Combine the fractions that contain the labeled protein and have a high A578/A280 ratio.
Method 2: Dialysis
Dialysis is a technique that separates molecules based on selective diffusion across a semi-permeable membrane.[11] The protein-dye conjugate is retained within the dialysis tubing or cassette, while the smaller, free dye molecules diffuse out into a larger volume of buffer (the dialysate).[12][13]
-
Membrane Selection : Choose a dialysis membrane with an appropriate MWCO that is significantly smaller than the molecular weight of your protein (e.g., a 10K MWCO for a 50 kDa protein).
-
Membrane Preparation : Prepare the dialysis tubing or cassette according to the manufacturer's instructions, which typically involves rinsing with DI water.
-
Sample Loading : Transfer the labeling reaction mixture into the dialysis tubing/cassette.
-
Dialysis : Place the sealed tubing/cassette in a beaker containing a large volume of buffer (e.g., PBS, pH 7.4), typically 200-500 times the sample volume.[11] Stir the buffer gently on a magnetic stir plate.
-
Buffer Changes : Perform the dialysis at 4°C. Change the dialysis buffer at least 3-4 times over 24-48 hours to ensure complete removal of the free dye. A typical schedule is 2 hours, 2 hours, and then overnight.[11]
-
Sample Recovery : Carefully remove the purified labeled protein from the dialysis tubing/cassette.
Figure 2. Purification workflows for BP Fluor 568 labeled proteins.
Comparison of Purification Methods
| Feature | Size Exclusion Chromatography (SEC) | Dialysis |
| Principle | Separation by molecular size[9] | Diffusion across a semi-permeable membrane[11] |
| Speed | Fast (30-60 minutes) | Slow (24-48 hours)[12] |
| Sample Dilution | Can result in sample dilution | Minimal sample dilution; may concentrate slightly |
| Buffer Exchange | Excellent; protein is eluted directly into the desired buffer | Excellent; buffer is exchanged during the process[12] |
| Scalability | Easily scalable for various sample volumes | Can be cumbersome for very large or very small volumes |
| Resolution | High resolution between protein and free dye[14] | Lower resolution; dependent on MWCO and time |
Post-Purification Analysis
After purification, it is essential to determine the protein concentration and the Degree of Labeling (DOL).
Spectroscopic Properties of BP Fluor 568
| Parameter | Value |
| Excitation Maximum (Ex) | 578 nm |
| Emission Maximum (Em) | 602 nm |
| Molar Extinction Coefficient (ε) | ~100,000 cm⁻¹M⁻¹ at 578 nm |
| A280 Correction Factor (CF) | ~0.45 |
Note: Values are approximate and should be confirmed with the specific dye lot information provided by the manufacturer.
Calculation of Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule.[5] It can be calculated using absorbance measurements from a spectrophotometer.
-
Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and 578 nm (A₅₇₈).
-
Ensure the absorbance values are within the linear range of the spectrophotometer (typically < 2.0). Dilute the sample if necessary and record the dilution factor.[5]
Step 1: Calculate the concentration of the dye.
-
Molarity of Dye (M) = A₅₇₈ / (ε_dye × path length)
-
Where ε_dye is the molar extinction coefficient of BP Fluor 568 (~100,000 M⁻¹cm⁻¹) and the path length is typically 1 cm.
-
Step 2: Calculate the corrected protein absorbance.
-
The dye also absorbs light at 280 nm, so its contribution must be subtracted from the total A₂₈₀ reading.
-
Corrected A₂₈₀ = A₂₈₀ - (A₅₇₈ × CF₂₈₀)
-
Where CF₂₈₀ is the correction factor for the dye at 280 nm (~0.45).
-
Step 3: Calculate the concentration of the protein.
-
Molarity of Protein (M) = Corrected A₂₈₀ / (ε_protein × path length)
-
Where ε_protein is the molar extinction coefficient of your specific protein at 280 nm.
-
Step 4: Calculate the Degree of Labeling (DOL).
-
DOL = Molarity of Dye / Molarity of Protein
An optimal DOL is typically between 2 and 7 for antibodies, but this can vary depending on the protein and application. Over-labeling can lead to fluorescence quenching and loss of protein function.[5]
Figure 3. Logical workflow for calculating the Degree of Labeling (DOL).
Storage of Labeled Proteins
Store the purified, labeled protein protected from light at 4°C for short-term storage. For long-term storage, add a cryoprotectant like glycerol, aliquot the sample into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.[3][6]
References
- 1. This compound, 2227463-25-2 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. BP Fluor 568, Alexa Fluor 568 equivalent | BroadPharm [broadpharm.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. biotium.com [biotium.com]
- 8. interchim.fr [interchim.fr]
- 9. Size Exclusion Chromatography (SEC) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 10. goldbio.com [goldbio.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 13. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 14. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
Application Notes and Protocols for BP Fluor 568 NHS Ester Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the proper storage, handling, and utilization of BP Fluor 568 NHS ester and its biomolecular conjugates. Detailed protocols for protein and antibody labeling are provided to ensure optimal performance in various research applications.
Introduction to this compound
BP Fluor 568 is a bright, photostable, orange-fluorescent dye with an excitation maximum ideally suited for the 568 nm laser line.[1][2][3][4] Its N-hydroxysuccinimide (NHS) ester functional group allows for the covalent labeling of primary amines (-NH₂) on proteins, antibodies, and other biomolecules to form a stable amide bond. This makes it a valuable tool for generating fluorescently labeled probes for use in applications such as fluorescence microscopy, flow cytometry, and immunofluorescence-based assays.[1] BP Fluor 568 is characterized by its high fluorescence quantum yield and resistance to photobleaching, enabling sensitive detection of low-abundance biological targets.[1][2][3][4] The fluorescence of BP Fluor 568 is also pH-insensitive over a wide range (pH 4-10), ensuring reliable performance in diverse experimental conditions.[5]
Storage and Handling
Proper storage and handling of both the reactive dye and its conjugates are critical to maintain their functionality and ensure experimental reproducibility.
This compound (Unconjugated)
The unconjugated this compound is susceptible to hydrolysis and photodegradation. To ensure its stability and reactivity, the following storage conditions are recommended:
| Storage Condition | Recommendation | Rationale |
| Temperature | Store at -20°C upon receipt. | Minimizes degradation and maintains the reactivity of the NHS ester. |
| Light | Protect from light at all times. | Prevents photobleaching of the fluorophore. |
| Moisture | Store in a desiccated environment. Before opening, allow the vial to warm to room temperature to prevent moisture condensation. | The NHS ester is highly sensitive to moisture and can hydrolyze, rendering it inactive. |
| Atmosphere | For long-term storage, consider storing under an inert gas like argon or nitrogen. | Reduces exposure to moisture and oxygen, further preserving reactivity. |
This compound Stock Solution
For ease of use, a stock solution of the NHS ester can be prepared.
| Storage Condition | Recommendation | Rationale |
| Solvent | Use anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). | These solvents are compatible with the NHS ester and minimize hydrolysis. |
| Concentration | Prepare a stock solution of 1-10 mg/mL. | A convenient concentration for subsequent dilutions in labeling reactions. |
| Aliquoting | Aliquot the stock solution into single-use volumes. | Avoids repeated freeze-thaw cycles which can degrade the dye and introduce moisture. |
| Temperature | Store aliquots at -20°C. | Ensures long-term stability of the reactive dye in solution. |
| Light | Protect from light. | Prevents photobleaching. |
BP Fluor 568 Conjugates (e.g., Labeled Antibodies/Proteins)
The stability of fluorescently labeled biomolecules depends on both the fluorophore and the biomolecule itself.
| Storage Condition | Recommendation | Rationale |
| Short-Term Storage | Store at 4°C for up to a few weeks. | Suitable for immediate or near-term use. |
| Long-Term Storage | Store at -20°C or -80°C. | Essential for preserving the integrity of the conjugate over months. |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles. Aliquot the conjugate into single-use volumes. | Freeze-thaw cycles can lead to protein denaturation and aggregation, and can also damage the fluorophore. |
| Cryoprotectants | For storage at -20°C, consider adding glycerol to a final concentration of 50%. | Prevents the formation of ice crystals that can damage the protein structure. |
| Storage Buffer | Store in a suitable buffer, such as PBS, at a pH of 7.2-7.4. | Maintains the stability and functionality of the labeled protein. |
| Light | Protect from light. | Prevents photobleaching of the BP Fluor 568 dye. |
| Bacteriostatic Agents | For storage at 4°C, the addition of 0.02-0.05% sodium azide can prevent microbial growth. | Note that sodium azide is an inhibitor of horseradish peroxidase (HRP). |
Quantitative Data
The following table summarizes the key spectral and photophysical properties of BP Fluor 568.
| Property | Value | Reference |
| Excitation Maximum (λex) | 578 nm | [3][4][6] |
| Emission Maximum (λem) | 602 nm | [3][4][6] |
| Molar Extinction Coefficient (ε) | ~88,000 cm⁻¹M⁻¹ | [6] |
| Quantum Yield (Φ) | ~0.69 (as Alexa Fluor 568) | [7] |
| Recommended Laser Line | 568 nm | [1][2][3][4] |
Experimental Protocols
Antibody/Protein Labeling with this compound
This protocol provides a general procedure for labeling antibodies or other proteins with this compound. The optimal dye-to-protein ratio may need to be determined empirically for each specific protein.
Materials:
-
Antibody or protein to be labeled (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous DMSO or DMF
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification column (e.g., Sephadex G-25)
-
Storage buffer (e.g., PBS, pH 7.4)
Protocol:
-
Prepare the Antibody/Protein:
-
Dissolve the antibody or protein in the labeling buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) and ammonium salts, as these will compete with the labeling reaction. If necessary, perform a buffer exchange into the labeling buffer.
-
-
Prepare the this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. This solution should be prepared fresh immediately before use.
-
-
Labeling Reaction:
-
Add the calculated amount of the this compound stock solution to the protein solution while gently stirring. A molar ratio of 10:1 to 20:1 (dye:protein) is a good starting point for optimization.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer.
-
Collect the fractions containing the fluorescently labeled protein, which will typically be the first colored fractions to elute.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 578 nm (for BP Fluor 568).
-
Store the purified conjugate according to the recommendations in Section 2.3.
-
Experimental Workflow: Antibody Labeling
Antibody labeling and purification workflow.
Application Example: Visualizing EGFR Signaling
BP Fluor 568 conjugates are powerful tools for studying cellular signaling pathways. For instance, an antibody against the Epidermal Growth Factor Receptor (EGFR) labeled with BP Fluor 568 can be used to visualize receptor localization and trafficking in response to ligand stimulation.
EGFR Signaling Pathway Overview
The binding of epidermal growth factor (EGF) to EGFR on the cell surface induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that regulate cell proliferation, survival, and migration.[8] Key pathways activated include the RAS-RAF-MEK-ERK and the PI3K-AKT pathways.[8][9] Following activation, the EGFR-ligand complex is internalized via endocytosis, a process that can be tracked using fluorescence microscopy with a BP Fluor 568-labeled anti-EGFR antibody.
References
- 1. BP Fluor 568, Alexa Fluor 568 equivalent | BroadPharm [broadpharm.com]
- 2. BP Fluor 568 Maleimide | BroadPharm [broadpharm.com]
- 3. BP Fluor 568 Cadaverine | BroadPharm [broadpharm.com]
- 4. BP Fluor 568 Hydroxylamine | BroadPharm [broadpharm.com]
- 5. Alexa Fluor 568 Dye | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting BP Fluor 568 NHS Ester Labeling
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the labeling of proteins and other biomolecules with BP Fluor 568 NHS ester.
Frequently Asked Questions (FAQs)
Q1: I am observing very low or no labeling with this compound. What are the common causes and how can I improve the efficiency?
Low labeling efficiency is a frequent issue that can stem from several factors related to the reaction conditions, buffers, and the protein itself. Below is a systematic guide to troubleshooting this problem.
A. Reaction Conditions: The efficiency of the NHS ester reaction is highly dependent on the experimental conditions.
-
pH: The reaction of an NHS ester with a primary amine is strongly pH-dependent. The optimal pH range for this reaction is typically 7.2-8.5.[1] At a lower pH, the primary amines on the protein are protonated and therefore unavailable to react.[1][2][3] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired labeling reaction.[1][2][3]
-
Temperature and Incubation Time: Reactions are generally carried out for 0.5 to 4 hours at room temperature or overnight at 4°C.[1] Lower temperatures can help minimize the hydrolysis of the NHS ester but may necessitate a longer incubation period to achieve satisfactory labeling.[1]
-
Concentration: The concentrations of both the protein and the NHS ester can impact the labeling efficiency. It is recommended to use a protein concentration of at least 2 mg/mL, as low protein concentrations can lead to less efficient labeling due to the competing hydrolysis reaction.[1]
B. Buffer Composition: The choice of buffer is critical for a successful labeling reaction.
-
Amine-Containing Buffers: Buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions.[1] These buffers will compete with the target protein for reaction with the NHS ester, leading to a significant reduction in labeling efficiency.[1] It is crucial to use an amine-free buffer like phosphate-buffered saline (PBS) or sodium bicarbonate.[4]
C. Protein Properties: The characteristics of the target protein can also influence the outcome of the labeling reaction.
-
Accessibility of Primary Amines: For the reaction to occur, the primary amines (the N-terminus and the epsilon-amino group of lysine residues) on the protein's surface must be accessible to the NHS ester.[1] Steric hindrance can prevent efficient labeling.
-
Protein Purity: Impurities within the protein sample can interfere with the labeling reaction.[1] It is advisable to use a highly purified protein for labeling experiments.
D. Reagent Quality: The stability and quality of the this compound are paramount.
-
Storage and Handling: this compound should be stored at -20°C and protected from light.[5][6]
-
Solvent Quality: The NHS ester should be dissolved in high-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[2][3][6] Aqueous solutions of NHS esters are not stable and should be used immediately.[2] DMF can degrade to dimethylamine, which can react with the NHS ester, so ensure you are using high-purity, amine-free DMF.[2][3]
Q2: My protein precipitates after the labeling reaction. What could be the cause and how can I prevent it?
Protein precipitation following a labeling reaction can be attributed to a couple of main factors:
-
Over-labeling: The addition of too many hydrophobic dye molecules can alter the protein's overall charge and isoelectric point (pI), leading to a decrease in its solubility and subsequent precipitation.[1]
-
Hydrophobicity of the Dye: Labeling with a particularly hydrophobic dye can cause the protein to aggregate and precipitate.[1]
To address this, you can try the following:
-
Reduce the Molar Excess of the Dye: Decrease the molar ratio of the this compound to the protein in the reaction mixture.
-
Optimize Labeling Conditions: Perform the labeling reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate and potentially have more control over the degree of labeling.
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general guideline for labeling proteins with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4 or 0.1 M sodium bicarbonate, pH 8.3)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[2]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL.[1][7] If necessary, perform a buffer exchange. The pH of the protein solution should be between 8.0 and 9.0.[7]
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[6][7]
-
Perform the Labeling Reaction:
-
Stop the Reaction (Optional): The reaction can be stopped by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
-
Purify the Conjugate: Remove the unreacted dye by gel filtration using a desalting column or by dialysis.
Data Presentation
Table 1: Recommended Reaction Conditions for this compound Labeling
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal pH is often between 8.3 and 8.5.[2][3] Lower pH reduces reaction rate, while higher pH increases hydrolysis of the NHS ester.[1][2][3] |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations are generally more efficient.[1][7] |
| Molar Ratio (Dye:Protein) | 5:1 to 20:1 | This needs to be optimized for each specific protein and desired degree of labeling. |
| Reaction Temperature | Room Temperature or 4°C | Room temperature reactions are faster, while 4°C can minimize dye hydrolysis and protein degradation.[1] |
| Reaction Time | 1 - 4 hours (RT) or Overnight (4°C) | Longer incubation times may be needed at lower temperatures.[1][3] |
| Buffer | Amine-free (e.g., PBS, Bicarbonate) | Buffers containing primary amines like Tris or glycine are incompatible.[1] |
Visualization
Troubleshooting Workflow for Low Labeling Efficiency
The following diagram outlines a logical workflow for troubleshooting low labeling efficiency with this compound.
A logical workflow for troubleshooting low labeling efficiency.
References
BP Fluor 568 NHS ester solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with BP Fluor 568 NHS ester, focusing on solubility and labeling issues in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is an amine-reactive fluorescent dye. It is commonly used to label proteins, antibodies, amine-modified oligonucleotides, and other biomolecules containing primary amines.[1][2] The N-hydroxysuccinimide (NHS) ester group reacts with primary amines (like the side chain of lysine residues or the N-terminus of proteins) to form a stable amide bond.[3][4] This dye is water-soluble, photostable, and exhibits bright orange fluorescence that is insensitive to pH changes between pH 4 and 10.[1][2][5][6]
Q2: My this compound won't dissolve in my aqueous reaction buffer. What should I do?
While BP Fluor 568 is described as a water-soluble dye, solubility issues can still arise, especially at higher concentrations.[1] For many non-sulfonated NHS esters, it is standard practice to first dissolve the dye in a dry, water-miscible organic solvent before adding it to the aqueous reaction mixture.[3][7]
Recommended solvents include:
-
Anhydrous (water-free) Dimethyl Sulfoxide (DMSO)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Prepare a concentrated stock solution of the this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).[4][8]
-
Add the necessary volume of the dye stock solution to your biomolecule solution in the reaction buffer. The final concentration of the organic solvent in the reaction should typically be kept low (e.g., 0.5% to 10%).[3]
Q3: Which buffers are compatible with NHS ester labeling reactions?
It is crucial to use an amine-free buffer, as primary amines in the buffer will compete with your biomolecule for reaction with the NHS ester.[3]
Recommended Buffers:
-
Phosphate-buffered saline (PBS)
-
Bicarbonate buffer (e.g., 0.1 M sodium bicarbonate)[7]
-
Borate buffer (e.g., 50 mM sodium borate)[4]
-
HEPES buffer
Buffers to Avoid:
-
Tris-based buffers (e.g., Tris-HCl)
-
Glycine-containing buffers
Q4: What is the optimal pH for labeling with this compound?
The optimal pH range for NHS ester labeling reactions is between pH 7.2 and 8.5 .[3][9] The reaction of NHS esters with amino groups is strongly pH-dependent.[7][10] At a lower pH, the primary amines are protonated and less reactive. At a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the labeling reaction.[7][11]
Q5: How can I stop the labeling reaction?
To quench the reaction, you can add a small molecule containing a primary amine. This will react with any excess NHS ester.[3]
Common Quenching Reagents:
-
Tris or glycine buffer (e.g., 1 M Tris-HCl, pH 8.0)[9]
-
Hydroxylamine
Troubleshooting Guide
This guide addresses common issues encountered during the labeling of biomolecules with this compound.
Issue 1: Low Labeling Efficiency
| Possible Cause | Troubleshooting Step |
| Hydrolysis of NHS Ester | Prepare the NHS ester stock solution immediately before use.[9] Avoid storing NHS esters in aqueous solutions.[9] If using an organic solvent stock, ensure it is anhydrous, as moisture will hydrolyze the NHS ester.[4] Consider performing the reaction at 4°C for a longer duration to minimize hydrolysis.[3] |
| Incorrect Buffer pH | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter.[9] |
| Suboptimal Reactant Concentrations | Increase the concentration of your protein or biomolecule. A concentration of at least 2 mg/mL is often recommended.[9] You can also try increasing the molar excess of the NHS ester dye.[4] |
| Inaccessible Amine Groups | If the primary amines on your protein are sterically hindered, consider using an NHS ester with a longer spacer arm.[9] |
| Impure Reagents | Use high-purity protein for your labeling reaction.[9] If dissolving the NHS ester in DMF, ensure it is a high-quality, amine-free grade, as degraded DMF can contain amines that will react with the dye.[7][12] |
Issue 2: Precipitate Formation Upon Adding Dye
| Possible Cause | Troubleshooting Step |
| Poor Solubility of the Dye-Protein Conjugate | While BP Fluor 568 is designed for good water solubility, high degrees of labeling can sometimes reduce the solubility of the conjugate. Try reducing the molar excess of the dye in the reaction. |
| Excessive Organic Solvent | Ensure the final concentration of DMSO or DMF in the reaction mixture is not too high, as this can cause some proteins to precipitate. |
Quantitative Data Summary
The following tables provide key quantitative data for successful labeling reactions.
Table 1: NHS Ester Hydrolysis Rate
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours[3][11] |
| 8.0 | Room Temp | ~1 hour[13] |
| 8.6 | 4°C | 10 minutes[3][11] |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Value |
| pH | 7.2 - 8.5[3] |
| Temperature | 4°C to Room Temperature |
| Reaction Time | 0.5 - 4 hours at room temperature, or overnight at 4°C[3] |
| Protein Concentration | 2 - 10 mg/mL[4] |
| Molar Excess of Dye | 5- to 15-fold (empirically determined)[4] |
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general guideline. Optimization may be required for your specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., desalting column)
Procedure:
-
Prepare the Protein Solution: Ensure your protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange.[4]
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[8]
-
Perform the Labeling Reaction:
-
Slowly add the calculated amount of the dye stock solution to the protein solution while gently stirring. A 10-fold molar excess of the dye is a good starting point.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.[3]
-
-
Quench the Reaction (Optional): Add quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purify the Conjugate: Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting or size-exclusion chromatography column equilibrated with your desired storage buffer.
Visualizations
Caption: Experimental workflow for labeling proteins with this compound.
Caption: Troubleshooting decision tree for low labeling efficiency.
References
- 1. This compound, 2227463-25-2 | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. abpbio.com [abpbio.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. NHS ester protocol for labeling proteins [abberior.rocks]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. researchgate.net [researchgate.net]
- 13. tools.thermofisher.com [tools.thermofisher.com]
preventing non-specific staining with BP Fluor 568 NHS ester
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using BP Fluor 568 NHS ester. Our goal is to help you overcome common challenges, particularly the prevention of non-specific staining, to achieve high-quality, reproducible results.
Troubleshooting Guide: Non-Specific Staining
Non-specific staining can obscure your results and lead to incorrect interpretations. Below are common causes and solutions for high background when using proteins or antibodies labeled with this compound.
Question: I am observing high background fluorescence across my entire sample. What are the possible causes and how can I fix this?
Answer: High background fluorescence is often due to several factors, ranging from the labeling reaction to the staining protocol. Here is a systematic approach to troubleshooting this issue.
| Potential Cause | Recommended Solution |
| 1. Excess Unconjugated Dye | Unbound this compound in your labeled protein solution will bind non-specifically to your sample. Solution: Ensure thorough purification of your conjugate after the labeling reaction using size-exclusion chromatography (e.g., a desalting column) or dialysis to remove all free dye.[1] |
| 2. Over-labeling of the Protein/Antibody | Attaching too many dye molecules can increase hydrophobicity, leading to non-specific binding. Solution: Optimize the molar ratio of dye to protein during the labeling reaction. A typical starting point is a 5-10 fold molar excess of the dye.[2] Determine the Degree of Labeling (DOL) and aim for a DOL of 4-7 for antibodies.[2] |
| 3. Inadequate Blocking | Insufficient blocking of non-specific binding sites on the sample is a primary cause of high background.[3][4] Solution: Increase the concentration or duration of your blocking step. Common blocking agents include Bovine Serum Albumin (BSA), normal serum from the species of the secondary antibody (if used), or commercial blocking buffers.[4][5][6] |
| 4. Hydrophobic Interactions | The fluorescent dye itself can sometimes participate in non-specific hydrophobic interactions with cellular components. Solution: Include a non-ionic detergent like Tween-20 (0.05-0.1%) in your wash buffers to reduce these interactions.[5] |
| 5. Inappropriate Antibody/Protein Concentration | Using too high a concentration of the labeled conjugate will increase background signal.[7][8] Solution: Titrate your labeled antibody/protein to find the optimal concentration that provides a good signal-to-noise ratio. |
| 6. Sample Drying | Allowing the sample to dry out at any stage can cause non-specific binding of reagents.[9][10] Solution: Keep your sample hydrated in buffer throughout the staining procedure. |
| 7. Issues with Fixation/Permeabilization | Over-fixation can create reactive sites that bind the dye non-specifically.[10] Solution: Optimize your fixation and permeabilization steps. For example, you can treat with a quenching agent like sodium borohydride (0.1%) after aldehyde fixation to reduce autofluorescence and free aldehyde groups.[5] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is an amine-reactive fluorescent dye.[11] It is designed to covalently label proteins, antibodies, and other biomolecules containing primary amines (like the amino acid lysine) for use in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.[11][12] It is a bright, photostable, and water-soluble dye with an excitation maximum at approximately 578 nm and an emission maximum at 602 nm.[11][13]
Q2: What buffer should I use for the labeling reaction?
For a successful labeling reaction with an NHS ester, it is crucial to use an amine-free buffer with a pH between 7.2 and 8.5.[14] Buffers like PBS (phosphate-buffered saline) at pH 7.4 or sodium bicarbonate buffer at pH 8.3 are commonly used.[14] Avoid buffers containing primary amines, such as Tris, as they will compete with your protein for reaction with the NHS ester.[1]
Q3: How can I confirm that my protein is successfully labeled?
You can determine the Degree of Labeling (DOL), which is the molar ratio of the dye to the protein. This is typically done using spectrophotometry by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~578 nm for BP Fluor 568).[14]
Q4: My labeled antibody is not showing any signal. What could be the problem?
Several factors could lead to a weak or absent signal:
-
Inactive Dye: The NHS ester may have been hydrolyzed by moisture. Always use anhydrous DMSO or DMF to dissolve the dye and use it immediately.[2]
-
Insufficient Labeling: The concentration of your protein might have been too low, or the molar excess of the dye was insufficient. A protein concentration of at least 2 mg/mL is recommended for efficient labeling.[14]
-
Damaged Epitope: The labeling process might have interfered with the antigen-binding site of your antibody.
-
Photobleaching: Protect your labeled conjugate from light during storage and experiments.[8][15]
Q5: Should I use a direct or indirect immunofluorescence protocol?
This compound is used to directly label your primary antibody or protein of interest. This constitutes a direct fluorescence approach. This is in contrast to indirect immunofluorescence , where an unlabeled primary antibody is detected by a fluorescently labeled secondary antibody. Direct fluorescence has a simpler workflow but may provide less signal amplification than indirect methods.
Experimental Protocols
Protocol 1: Antibody Labeling with this compound
This protocol provides a general guideline for labeling an antibody. Optimization may be required for your specific protein.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3)
-
Desalting column for purification
Procedure:
-
Prepare the Antibody: Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer.[2][14]
-
Prepare the Dye: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.[15]
-
Labeling Reaction:
-
Add the reaction buffer to your antibody solution.
-
Add the calculated amount of dissolved dye to the antibody solution while gently stirring. Aim for a 5-10 fold molar excess of dye.
-
Incubate for 1 hour at room temperature, protected from light.[15]
-
-
Purification:
-
Prepare a desalting column according to the manufacturer's instructions.
-
Apply the reaction mixture to the column to separate the labeled antibody from the unconjugated dye.
-
Collect the colored fraction, which contains your labeled antibody.
-
-
Storage: Store the labeled antibody at 4°C for short-term use or at -20°C in aliquots for long-term storage.[15] Protect from light.
Protocol 2: General Staining Protocol to Reduce Non-Specific Binding
Procedure:
-
Sample Preparation: Prepare your cells or tissue sections on slides as per your standard protocol (fixation, permeabilization, etc.).
-
Blocking:
-
Wash the sample 3 times with PBS.
-
Incubate the sample with a blocking buffer for at least 1 hour at room temperature.[4] A common blocking buffer is 3-5% BSA in PBS. For extra blocking, use normal serum (5-10%) from the species the secondary antibody was raised in (if one is used in a multi-color experiment).[3][5]
-
-
Incubation with Labeled Conjugate:
-
Dilute your BP Fluor 568-labeled antibody/protein to its optimal concentration in the blocking buffer.
-
Incubate the sample with the diluted conjugate (e.g., overnight at 4°C or 1-2 hours at room temperature).[10]
-
-
Washing:
-
Wash the sample 3-5 times with PBS containing 0.1% Tween-20 to remove unbound conjugate.[5]
-
-
Mounting and Imaging:
-
Mount the coverslip with an appropriate mounting medium.
-
Image the sample using a fluorescence microscope with filters suitable for the 578/602 nm excitation/emission profile.
-
Visual Guides
Caption: Workflow for labeling and staining with BP Fluor 568.
Caption: Decision tree for troubleshooting non-specific staining.
References
- 1. broadpharm.com [broadpharm.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. researchgate.net [researchgate.net]
- 6. IHC Blocking Non-Specific Binding of Antibodies & Other Reagents | Bio-Techne [bio-techne.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. sinobiological.com [sinobiological.com]
- 10. IF Troubleshooting | Proteintech Group [ptglab.com]
- 11. This compound, 2227463-25-2 | BroadPharm [broadpharm.com]
- 12. BP Fluor 568, Alexa Fluor 568 equivalent | BroadPharm [broadpharm.com]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. benchchem.com [benchchem.com]
- 15. NHS ester protocol for labeling proteins [abberior.rocks]
Technical Support Center: BP Fluor 568 NHS Ester Labeling
This technical support center provides guidance for researchers, scientists, and drug development professionals using BP Fluor 568 NHS ester for fluorescent labeling. Find answers to frequently asked questions and troubleshooting advice to optimize your labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with this compound?
The optimal pH for labeling primary amines with this compound is between 8.3 and 8.5.[1][2][3][4] This pH range offers the best compromise between the reactivity of the primary amine and the stability of the NHS ester.
Q2: Why is pH so critical for the labeling reaction?
The reaction between an NHS ester and a primary amine is highly pH-dependent due to two competing factors:
-
Amine Reactivity: At a pH below their pKa (typically around 10.5 for the lysine side chain), primary amines are predominantly protonated (-NH3+).[5] This protonated form is not nucleophilic and will not react with the NHS ester. As the pH increases towards the optimal range, more of the amine groups become deprotonated (-NH2), making them reactive.[5]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that renders them inactive. The rate of this hydrolysis reaction increases significantly at higher pH values.[5][6]
Therefore, the optimal pH maximizes the availability of reactive amines while minimizing the degradation of the NHS ester dye.
Q3: What happens if the pH of my reaction is too low?
If the pH is too low (e.g., below 7.2), the primary amines on your target molecule will be protonated and unavailable for the reaction.[2][3][7] This will result in very low or no labeling efficiency.
Q4: What happens if the pH of my reaction is too high?
If the pH is too high (e.g., above 9.0), the rate of hydrolysis of the this compound will increase dramatically.[2][6] The dye will be inactivated before it can efficiently react with your target molecule, leading to low labeling yields. The half-life of an NHS ester can decrease from hours at pH 7.0 to just minutes at pH 8.6.[6]
Q5: What buffers are recommended for the labeling reaction?
Phosphate, carbonate-bicarbonate, HEPES, and borate buffers at a pH between 8.3 and 8.5 are recommended for NHS ester labeling reactions.[1][2][6] It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with your target molecule for reaction with the NHS ester.[1][2][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Incorrect pH of reaction buffer. | Verify the pH of your reaction buffer is within the optimal range of 8.3-8.5 using a calibrated pH meter.[1][2][7] |
| Hydrolysis of the NHS ester. | Prepare the NHS ester solution immediately before use. If you suspect hydrolysis due to high pH, consider performing the reaction at a slightly lower pH (e.g., 8.0) for a longer duration or at 4°C overnight.[7] | |
| Presence of amine-containing buffers. | Ensure your buffer system is free of primary amines (e.g., Tris, glycine).[1][2][7] If necessary, perform a buffer exchange of your protein into a recommended buffer like PBS or sodium bicarbonate. | |
| High Background Signal | Hydrolysis of the NHS ester. | Hydrolyzed NHS ester can lead to the formation of a carboxyl group, which can increase non-specific binding.[8] Ensure optimal pH and fresh reagent to minimize hydrolysis. |
| Excess labeling. | Over-modification of the protein can alter its properties and lead to aggregation or increased hydrophobicity, promoting non-specific interactions.[8] Optimize the molar ratio of dye to protein. | |
| Inconsistent Labeling Results | Fluctuations in pH. | During large-scale labeling reactions, the hydrolysis of the NHS ester can lead to a drop in pH.[1] Use a more concentrated buffer or monitor and adjust the pH during the reaction. |
Data Presentation
Table 1: Effect of pH on NHS Ester Labeling Efficiency and Stability
| pH Range | Amine Reactivity | NHS Ester Stability (Hydrolysis Rate) | Labeling Efficiency |
| < 7.0 | Low (amines are protonated) | High (low hydrolysis) | Very Low |
| 7.2 - 8.0 | Moderate | Moderate | Suboptimal |
| 8.3 - 8.5 | High (optimal deprotonation) | Moderate (manageable hydrolysis) | Optimal |
| > 9.0 | High | Low (high hydrolysis) | Low |
Experimental Protocols
Protocol: Labeling a Protein with this compound
This protocol provides a general guideline. Optimization may be required for your specific protein and application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[2]
-
Ensure the pH of the protein solution is between 8.3 and 8.5.
-
-
Prepare the NHS Ester Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Perform the Labeling Reaction:
-
Add the dissolved NHS ester to the protein solution. A common starting point is a 5- to 20-fold molar excess of the NHS ester to the protein.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quench the Reaction (Optional):
-
Add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes to stop the reaction.
-
-
Purify the Conjugate:
-
Separate the labeled protein from unreacted dye and byproducts using a desalting column or dialysis.
-
-
Determine the Degree of Labeling (DOL):
-
Quantify the labeling efficiency by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of BP Fluor 568 (approximately 578 nm).
-
Visualizations
Caption: The effect of pH on the reaction of this compound with primary amines.
Caption: A troubleshooting workflow for low labeling efficiency with this compound.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. fluidic.com [fluidic.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: BP Fluor 568 NHS Ester Conjugation and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BP Fluor 568 NHS Ester. Here you will find information on how to effectively remove unconjugated dye from your protein or antibody samples after a labeling reaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is an amine-reactive fluorescent dye used for labeling proteins, antibodies, and other biomolecules containing primary amines (e.g., on lysine residues).[1] It is a bright, photostable, and water-soluble orange fluorescent dye with an excitation maximum at 578 nm and an emission maximum at 602 nm.[1] These properties make it well-suited for various applications, including fluorescence microscopy, flow cytometry, and Western blotting.[1][2]
Q2: Why is it crucial to remove unconjugated this compound?
Failure to remove the unconjugated, or "free," dye after the labeling reaction can lead to inaccurate results and high background signals in downstream applications.[3] The presence of excess free dye can interfere with the quantification of the degree of labeling (DOL) and lead to non-specific signals, obscuring the true localization or quantification of the labeled target molecule.[4]
Q3: What are the common methods for removing unconjugated NHS ester dyes?
The most common methods for removing small molecules like unconjugated dyes from larger biomolecules such as proteins and antibodies are based on size-exclusion principles. These include:
-
Desalting Columns (Size-Exclusion Chromatography): A rapid method for separating molecules based on size. Larger, labeled proteins pass through the column quickly, while smaller, unconjugated dye molecules are retained in the porous beads and elute later.[5][6]
-
Dialysis: A process where the sample is placed in a semi-permeable membrane that allows the passage of small molecules (like the free dye) into a larger volume of buffer, while retaining the larger, labeled protein.[7][8]
-
Tangential Flow Filtration (TFF): An efficient method for concentrating and desalting larger sample volumes. The sample flows parallel to a filter membrane, allowing smaller molecules to pass through while retaining the larger molecules.[9][10][11]
Q4: How do I choose the best purification method for my experiment?
The choice of purification method depends on factors such as your sample volume, concentration, and the required purity. The table below provides a comparison of the common methods.
Data Presentation: Comparison of Purification Methods
| Feature | Desalting Spin Columns | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Size-Exclusion Chromatography | Diffusion across a semi-permeable membrane | Convection across a semi-permeable membrane |
| Typical Sample Volume | 10 µL - 120 µL[12][13] | A few mL to several liters | 10 mL to thousands of liters[9] |
| Processing Time | < 5-10 minutes[12] | 6 hours to overnight (with multiple buffer changes)[7] | Rapid and continuous[9] |
| Typical Protein Recovery | 70% to >95% (can be concentration-dependent)[14] | High, but potential for sample loss due to handling | High, with minimal sample loss[11] |
| Sample Dilution | Can be minimal, especially with spin columns | Yes, sample is diluted during the process | Can be used to concentrate the sample[11] |
| Advantages | Fast, easy to use for small samples | Can handle large volumes, gentle on proteins | Fast for large volumes, can concentrate and diafilter simultaneously[9][11] |
| Disadvantages | Limited sample volume per column | Time-consuming, can result in sample dilution | Requires specialized equipment, may not be suitable for very small volumes |
Troubleshooting Guide
Problem: Low labeling efficiency before purification.
-
Potential Cause: The pH of the reaction buffer is not optimal. NHS ester reactions are most efficient at a slightly basic pH of 7.2-8.5.[15]
-
Solution: Ensure your reaction buffer is within the optimal pH range. Use a freshly prepared buffer and verify the pH.
-
Potential Cause: The presence of primary amine-containing buffers (e.g., Tris, glycine) in your protein solution.[3][15]
-
Solution: Perform a buffer exchange into an amine-free buffer like PBS (phosphate-buffered saline) at pH 7.4 before starting the labeling reaction.
-
Potential Cause: Hydrolysis of the this compound. NHS esters are moisture-sensitive and can hydrolyze in aqueous solutions.[3][16]
-
Solution: Allow the vial of the NHS ester to equilibrate to room temperature before opening to prevent condensation.[16] Prepare the dye solution immediately before use.
Problem: High background or non-specific signal after purification.
-
Potential Cause: Inefficient removal of the unconjugated dye.
-
Solution: If using a desalting column, ensure you are not overloading it with too much sample. For persistent issues, a second pass through a fresh column may be necessary.[17] If using dialysis, ensure you are using a sufficient volume of dialysis buffer and performing enough buffer changes.
-
Potential Cause: The labeled protein is aggregating. Over-labeling can sometimes lead to protein aggregation.
-
Solution: Optimize the molar ratio of dye to protein during the labeling reaction. A common starting point is a 5- to 20-fold molar excess of the NHS ester.[4]
Experimental Workflow Diagram
Caption: Workflow for labeling and purifying a protein with this compound.
Experimental Protocols
Protocol 1: Removal of Unconjugated this compound using a Desalting Spin Column
This protocol is suitable for small sample volumes (typically 30-120 µL).[12]
Materials:
-
Labeled protein sample
-
Desalting spin column (e.g., with a 7,000 Da molecular weight cut-off)
-
Equilibration buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge
-
Collection tubes (1.5 mL)
Procedure:
-
Prepare the Column:
-
Invert the spin column sharply several times to resuspend the resin.
-
Twist off the bottom closure and loosen the cap.
-
Place the column in a 1.5 mL collection tube.
-
Centrifuge at 1,500 x g for 1 minute to remove the storage buffer.[12] Discard the flow-through.
-
-
Equilibrate the Column:
-
Place the column in a new collection tube.
-
Add 300-500 µL of equilibration buffer to the top of the resin bed.
-
Centrifuge at 1,500 x g for 1-2 minutes. Discard the flow-through.
-
Repeat this equilibration step 2-3 times.[13]
-
-
Process the Sample:
-
Place the column in a fresh 1.5 mL collection tube.
-
Carefully apply your labeled protein sample to the center of the resin bed.
-
Centrifuge at 1,500 x g for 2 minutes to collect the purified, labeled protein.[12] The unconjugated dye will remain in the column.
-
The purified sample is now in the collection tube. Store appropriately.
-
Protocol 2: Removal of Unconjugated this compound using Dialysis
This protocol is suitable for larger sample volumes where some dilution is acceptable.
Materials:
-
Labeled protein sample
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 12-14 kDa for antibodies.[7]
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Large beaker
-
Magnetic stir plate and stir bar
-
Cold room or refrigerator (4°C)
Procedure:
-
Prepare the Dialysis Tubing/Cassette:
-
Wet the dialysis membrane according to the manufacturer's instructions.
-
-
Load the Sample:
-
Load your labeled protein sample into the dialysis tubing/cassette, ensuring to remove any air bubbles.
-
Securely close the tubing/cassette.
-
-
Perform Dialysis:
-
Buffer Exchange:
-
Change the dialysis buffer at least 2-3 times to ensure complete removal of the unconjugated dye.[7]
-
-
Recover the Sample:
-
Carefully remove the dialysis device from the buffer.
-
Recover your purified, labeled protein from the tubing/cassette. Store appropriately.
-
Protocol 3: Removal of Unconjugated this compound using Tangential Flow Filtration (TFF)
This protocol is ideal for larger volumes and for applications where sample concentration is also desired.[9][10]
Materials:
-
Labeled protein sample
-
TFF system with an appropriate MWCO membrane cassette/hollow fiber module
-
Diafiltration buffer (e.g., PBS, pH 7.4)
-
Reservoir
Procedure:
-
System Setup:
-
Install the TFF membrane and set up the system according to the manufacturer's instructions.
-
-
Equilibration:
-
Flush the system with purification-grade water and then with the diafiltration buffer to remove any storage solutions and to wet the membrane.
-
-
Concentration (Optional):
-
Load your labeled protein sample into the reservoir.
-
Begin recirculating the sample through the TFF module. The filtrate (containing buffer and unconjugated dye) will be removed, concentrating your sample.
-
-
Diafiltration (Buffer Exchange):
-
Once the sample is concentrated to the desired volume, begin adding diafiltration buffer to the reservoir at the same rate that filtrate is being removed. This process, known as constant volume diafiltration, will wash out the remaining unconjugated dye.
-
Typically, 5-10 diavolumes are sufficient for complete buffer exchange.
-
-
Sample Recovery:
-
Once the diafiltration is complete, stop the addition of buffer and concentrate the sample to the final desired volume.
-
Recover the purified and concentrated labeled protein from the system. Store appropriately.
-
References
- 1. This compound, 2227463-25-2 | BroadPharm [broadpharm.com]
- 2. Fluorescent Dye 568 NHS ester (A270026) | Antibodies.com [antibodies.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Desalting in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
- 8. mdpi.com [mdpi.com]
- 9. avantorsciences.com [avantorsciences.com]
- 10. repligen.com [repligen.com]
- 11. rocker.com.tw [rocker.com.tw]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. abcam.com [abcam.com]
- 14. Desalting and Buffer Exchange for Affinity Chromatography of Antibodies [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
BP Fluor 568 NHS ester stability in different buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and use of BP Fluor 568 NHS ester in various buffers. Find answers to frequently asked questions and troubleshooting advice for your labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with this compound?
The optimal pH range for reacting N-hydroxysuccinimide (NHS) esters with primary amines on proteins and other biomolecules is between 7.2 and 8.5.[1][2] The reaction is highly pH-dependent. At lower pH, the primary amine groups are protonated and less available to react.[1][2][3] Conversely, at higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the labeling reaction and reduces efficiency.[1][2][3][4] For many applications, a pH of 8.3-8.5 is considered optimal for efficient labeling.[2][3][5]
Q2: Which buffers are recommended for this compound conjugation?
Phosphate, carbonate-bicarbonate, HEPES, and borate buffers are commonly used for NHS ester labeling reactions within the recommended pH range of 7.2 to 8.5.[2][4] A frequently recommended buffer is 0.1 M sodium bicarbonate at pH 8.3-8.5.[2][3][5] For proteins that may be sensitive to higher pH, phosphate-buffered saline (PBS) at pH 7.4 can be used, although this will slow down the reaction rate and may require longer incubation times.[2][6]
Q3: Are there any buffers I should avoid when using this compound?
Yes, you should avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[1][2] These buffers will compete with the target molecule for reaction with the NHS ester, leading to lower conjugation efficiency.[1][4] However, Tris or glycine buffers can be useful for quenching (stopping) the reaction at the end of the procedure.[2][4]
Q4: What is the stability of this compound in aqueous buffers?
Data Presentation: Stability of NHS Esters in Aqueous Buffers
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4-5 hours |
| 7.4 | Room Temperature | Slower reaction rate, but also slower hydrolysis |
| 8.0 | Room Temperature | ~1 hour |
| 8.6 | 4 | ~10 minutes |
| 9.0 | Room Temperature | ~minutes |
Q5: How should I store this compound?
Solid this compound should be stored at -20°C, protected from light and moisture.[7] When preparing a stock solution in an organic solvent like anhydrous DMSO or DMF, it can be stored for 1-2 months at -20°C.[3][5] Aqueous solutions of the NHS ester should be prepared immediately before use and are not recommended for storage due to rapid hydrolysis.[3]
Troubleshooting Guide
Issue: Low Labeling Efficiency
Low labeling efficiency is a common problem in conjugation reactions. The following guide provides a systematic approach to troubleshooting this issue.
1. Verify Buffer Conditions:
-
pH: Confirm that the reaction buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter.[1]
-
Buffer Composition: Ensure you are using an amine-free buffer such as PBS, sodium bicarbonate, or borate buffer for the conjugation reaction.[2][4]
2. Optimize Reaction Parameters:
-
Concentration: Low protein concentrations can lead to less efficient labeling due to the competing hydrolysis reaction.[1] If possible, increase the concentration of your protein and/or the molar excess of the this compound.
-
Temperature and Time: Reactions are typically carried out for 1-4 hours at room temperature or overnight at 4°C.[2][6] If you suspect hydrolysis is an issue, performing the reaction at 4°C for a longer duration may improve the outcome.[1]
3. Check Reagent Quality:
-
NHS Ester Activity: Ensure your stock of this compound has been stored properly and has not expired. To avoid moisture contamination, allow the vial to warm to room temperature before opening.
-
Solvent Quality: If dissolving the NHS ester in an organic solvent, use high-quality, anhydrous DMSO or amine-free DMF.[2][3]
Logical Relationship: Troubleshooting Low Labeling Efficiency
Caption: A logical workflow for troubleshooting low labeling efficiency.
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general guideline. Optimization may be required for specific proteins.
1. Prepare the Protein Solution:
-
Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[2]
-
If the protein is in a buffer containing amines (e.g., Tris), perform a buffer exchange into a suitable labeling buffer.
2. Prepare the this compound Solution:
-
Immediately before use, allow the vial of this compound to warm to room temperature.
-
Dissolve the NHS ester in a small volume of anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[1]
3. Perform the Labeling Reaction:
-
Add the dissolved this compound to the protein solution. A common starting point is a 10- to 20-fold molar excess of the NHS ester to the protein.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[2]
4. (Optional) Quench the Reaction:
-
To stop the labeling reaction, add a small amount of an amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes.[1][2]
5. Purify the Conjugate:
-
Remove the unreacted this compound and byproducts by gel filtration (e.g., a desalting column) or dialysis.[2]
Experimental Workflow: Protein Labeling
Caption: A general experimental workflow for protein labeling with NHS esters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - AU [thermofisher.com]
- 5. interchim.fr [interchim.fr]
- 6. glenresearch.com [glenresearch.com]
- 7. This compound, 2227463-25-2 | BroadPharm [broadpharm.com]
improving signal-to-noise ratio with BP Fluor 568 NHS ester
Welcome to the technical support center for BP Fluor 568 NHS Ester. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their labeling experiments and troubleshooting common issues to achieve an improved signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is an amine-reactive fluorescent dye.[1][2] It is commonly used to label proteins, antibodies, amine-modified oligonucleotides, and other biomolecules that contain primary amines (-NH2).[1][2][3] The N-hydroxysuccinimide (NHS) ester moiety reacts with primary amines, such as the side chain of lysine residues or the N-terminus of proteins, to form a stable covalent amide bond.[4][5] This labeling allows for the visualization of the target molecule in various applications, including fluorescence microscopy, flow cytometry, and imaging.[1][6] BP Fluor 568 is a bright, photostable, and water-soluble orange fluorescent dye with excitation and emission maxima around 578 nm and 602 nm, respectively.[1][7] It is well-suited for the 568 nm laser line.[1][2]
Q2: What is the optimal pH for the labeling reaction with this compound?
The optimal pH for the reaction of NHS esters with primary amines is between 8.3 and 8.5.[8][9] At a lower pH, the amine groups are protonated and thus less reactive. At a higher pH, the NHS ester is prone to hydrolysis, which reduces the labeling efficiency.[8][9] A 0.1 M sodium bicarbonate or phosphate buffer is commonly recommended to maintain the optimal pH during the reaction.[5][8]
Q3: Can I use Tris buffer for the labeling reaction?
It is generally not recommended to use buffers containing primary amines, such as Tris, as they can compete with the target molecule for reaction with the NHS ester.[10] While some protocols suggest that Tris can sometimes be used due to the low reactivity of its amine group, it is best to avoid it to ensure maximal labeling efficiency of your target molecule.[8] If your protein is in a Tris-based buffer, it is advisable to dialyze it against a suitable buffer like PBS before labeling.[5]
Q4: How should I store the this compound?
This compound should be stored at -20°C, protected from light and moisture.[1] For solutions in anhydrous DMSO, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles and moisture contamination, which can lead to hydrolysis of the NHS ester.[10][11] Storing in a desiccated environment is crucial.[10]
Troubleshooting Guides
Issue 1: Low Labeling Efficiency / Weak Signal
A weak or absent fluorescent signal is a common issue that can stem from several factors. Use the following guide to troubleshoot the problem.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Suboptimal Buffer pH | Verify the pH of your reaction buffer is between 8.3 and 8.5 using a calibrated pH meter.[8][12] Prepare fresh buffer if necessary. |
| NHS Ester Hydrolysis | Dissolve the this compound in anhydrous DMSO or DMF immediately before use.[5][13] Avoid storing the dye in solution for extended periods.[10] If hydrolysis is suspected, consider performing the reaction at 4°C overnight to slow down the hydrolysis rate.[12] |
| Insufficient Dye Concentration | Optimize the molar ratio of NHS ester to your protein. A common starting point is a 10:1 molar ratio of dye to protein.[5] You may need to test a range of ratios (e.g., 5:1, 10:1, 15:1) to find the optimal degree of labeling for your specific protein and application.[5] |
| Low Protein Concentration | The optimal protein concentration for labeling is typically between 1-10 mg/mL.[8][9] If your protein concentration is too low, the reaction kinetics will be slow. |
| Presence of Competing Amines | Ensure your protein solution is free of extraneous amine-containing substances like Tris buffer or ammonium salts.[5] If necessary, purify your protein sample by dialysis or gel filtration before labeling.[5] |
| Inaccessible Primary Amines | The primary amines on your protein may be sterically hindered or buried within the protein's structure.[12] This can limit the accessibility for the NHS ester to react. While difficult to address, minor conformational changes induced by slight pH shifts (within the optimal range) could potentially expose more reactive sites. |
Logical Workflow for Troubleshooting Low Labeling Efficiency
Caption: A logical workflow for troubleshooting low labeling efficiency.
Issue 2: High Background / Low Signal-to-Noise Ratio
High background fluorescence can obscure the specific signal from your labeled molecule. The following steps can help improve the signal-to-noise ratio.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Excess Unbound Dye | Ensure thorough removal of unconjugated this compound after the labeling reaction. Use purification methods like gel filtration (e.g., Sephadex G-25), dialysis, or spin columns.[13] |
| Non-Specific Binding | After labeling and purification of your conjugate (e.g., an antibody), incorporate a blocking step in your staining protocol.[6] Common blocking agents include Bovine Serum Albumin (BSA) or serum from the same species as the secondary antibody. |
| Autofluorescence | Some cell types or tissues naturally exhibit autofluorescence. To mitigate this, you can use a mounting medium containing an anti-fade reagent.[6] Additionally, ensure you are using the correct filter sets for BP Fluor 568 to minimize the collection of autofluorescence from other wavelengths.[14][15] |
| Protein Precipitation/Aggregation | Labeled proteins can sometimes aggregate, leading to fluorescent puncta and high background. This can be caused by over-labeling or the hydrophobic nature of the dye.[12] To resolve this, try reducing the dye-to-protein molar ratio.[5] Also, centrifuge your labeled conjugate to pellet any aggregates before use. |
Experimental Protocols
Protocol: Labeling an Antibody with this compound
This protocol is a general guideline for labeling 1 mg of an IgG antibody. Optimization may be required for different proteins.
Materials:
-
1 mg of antibody (or other protein) in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL.
-
This compound.
-
Anhydrous dimethyl sulfoxide (DMSO).
-
1 M Sodium bicarbonate buffer, pH 8.3.
-
Purification column (e.g., Sephadex G-25).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Prepare the Antibody Solution:
-
Dissolve 1 mg of the antibody in 900 µL of PBS.
-
Add 100 µL of 1 M sodium bicarbonate buffer to the antibody solution to bring the final pH to ~8.3. The final volume is 1 mL.[5]
-
-
Prepare the Dye Stock Solution:
-
Labeling Reaction:
-
Purification:
-
Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS.[13]
-
Apply the reaction mixture to the column to separate the labeled antibody from the unconjugated dye.
-
Collect the fractions containing the brightly colored, labeled antibody. The unbound dye will travel more slowly through the column.
-
-
Determine Degree of Labeling (Optional but Recommended):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~578 nm (for BP Fluor 568).
-
Calculate the protein concentration and the degree of substitution (DOS). The optimal DOS for antibodies is typically between 2 and 10.[5]
-
-
Storage:
-
Store the labeled antibody at 2-8°C, protected from light. For long-term storage, consider adding a preservative like sodium azide (final concentration of 2 mM) or storing at -20°C in aliquots.[13]
-
Experimental Workflow for Antibody Labeling
Caption: A general experimental workflow for labeling antibodies.
Chemical Reaction
The fundamental reaction for labeling with this compound involves the nucleophilic attack of a primary amine on the carbonyl group of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.
NHS Ester Reaction with a Primary Amine
Caption: Chemical reaction of an NHS ester with a primary amine.
References
- 1. This compound, 2227463-25-2 | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. BP Fluor 568 TFP Ester | BroadPharm [broadpharm.com]
- 4. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. BP Fluor 568, Alexa Fluor 568 equivalent | BroadPharm [broadpharm.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. interchim.fr [interchim.fr]
- 10. Alexa Fluor™ 568 NHS Ester (Succinimidyl Ester), 1 mg - FAQs [thermofisher.com]
- 11. fluidic.com [fluidic.com]
- 12. benchchem.com [benchchem.com]
- 13. genecopoeia.com [genecopoeia.com]
- 14. youtube.com [youtube.com]
- 15. Flow Cytometry Part 3: Enhancing Signal-to-Noise Ratio [avantierinc.com]
Validation & Comparative
A Head-to-Head Comparison: BP Fluor 568 NHS Ester vs. Alexa Fluor 568 NHS Ester in Bioconjugation
For researchers engaged in fluorescence-based detection, the choice of fluorophore is a critical determinant of experimental success. Both BP Fluor 568 NHS ester and Alexa Fluor 568 NHS ester are prominent amine-reactive fluorescent dyes widely utilized for labeling proteins, antibodies, and other biomolecules. This guide provides an objective comparison of their performance characteristics, supported by available data, to aid researchers in making an informed selection for their specific applications in imaging and flow cytometry.
Physicochemical and Spectral Properties: A Quantitative Overview
BP Fluor 568 is often marketed as a direct equivalent to Alexa Fluor 568, and their core spectral properties are indeed closely matched. Both dyes are water-soluble and exhibit fluorescence that is insensitive to pH over a broad range (pH 4 to 10), which is a significant advantage for stable signal generation in various biological buffers.[1][2] The N-hydroxysuccinimidyl (NHS) ester reactive group in both products allows for the covalent attachment to primary amines on biomolecules, forming a stable amide bond.
The following table summarizes the key quantitative data for both fluorophores:
| Property | This compound | Alexa Fluor 568 NHS Ester |
| Excitation Maximum | 578 nm[1] | 578 nm[2][3] |
| Emission Maximum | 602 nm[1] | 602 nm[2][3] |
| Molar Extinction Coefficient | 88,000 cm⁻¹M⁻¹[1] | 88,000 cm⁻¹M⁻¹[2][3] |
| Quantum Yield | ~0.91* | 0.69 |
| Molecular Weight | 791.8 g/mol [1] | 791.8 g/mol [2][3] |
*Quantum yield for BP Fluor 568 azide is reported as 0.91[4]. This value is expected to be similar for the NHS ester derivative.
Performance Characteristics: Brightness and Photostability
Brightness , a crucial factor for sensitive detection, is a product of the molar extinction coefficient and the quantum yield. While both dyes share an identical molar extinction coefficient, the reported quantum yield for a BP Fluor 568 derivative is significantly higher than that of Alexa Fluor 568, suggesting that BP Fluor 568 conjugates may offer brighter signals.[4]
Experimental Workflow: From Labeling to Imaging
The general workflow for utilizing both this compound and Alexa Fluor 568 NHS ester is similar and involves the covalent labeling of a biomolecule, purification of the conjugate, and subsequent use in applications such as immunofluorescence.
Detailed Experimental Protocol: Protein Labeling with NHS Esters
This protocol provides a general guideline for labeling proteins with either this compound or Alexa Fluor 568 NHS ester. The optimal conditions may vary depending on the specific protein.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS pH 7.2-7.4)
-
This compound or Alexa Fluor 568 NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction buffer (0.1 M sodium bicarbonate, pH 8.3)
-
Quenching solution (1 M Tris-HCl, pH 8.5, optional)
-
Purification column (e.g., Sephadex G-25 desalting column)
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines (e.g., Tris) will compete with the labeling reaction and should be avoided.
-
-
Dye Preparation:
-
Immediately before use, dissolve the NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Adjust the pH of the protein solution to 8.3 by adding the reaction buffer.
-
Add the dissolved NHS ester to the protein solution while gently vortexing. A typical starting point is a 10-fold molar excess of dye to protein. The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., a desalting column) equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.
-
-
Characterization:
-
Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~578 nm).
-
Both this compound and Alexa Fluor 568 NHS ester are high-performance, amine-reactive dyes suitable for a wide range of bioconjugation applications. Their similar spectral properties make them largely interchangeable. The primary differentiating factor based on available data is the potentially higher quantum yield of BP Fluor 568, which may translate to brighter fluorescent conjugates. However, Alexa Fluor 568 is a well-established and extensively validated fluorophore with a proven track record of high performance and photostability. The choice between the two may ultimately depend on factors such as cost, availability, and the specific sensitivity requirements of the experiment. For most standard applications, both dyes are expected to yield excellent results.
References
- 1. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. BP fluor 568 azide, 6-isomer | BroadPharm [broadpharm.com]
- 5. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancer.iu.edu [cancer.iu.edu]
- 7. BP Fluor 568 Maleimide | BroadPharm [broadpharm.com]
- 8. BP Fluor 568 Cadaverine | BroadPharm [broadpharm.com]
A Comparative Guide to the Photostability of BP Fluor 568 and Other Orange-Red Fluorophores
For researchers engaged in fluorescence microscopy, immunofluorescence, and other sensitive detection methods, the photostability of a fluorophore is a critical determinant of experimental success. High photostability ensures a strong and lasting signal, enabling longer exposure times and more reliable quantification. This guide provides a comparative overview of the photostability of BP Fluor 568, a bright, orange-fluorescent dye, in relation to other commonly used fluorophores in a similar spectral range.
Quantitative Photostability Comparison
The following table summarizes available quantitative data on the photostability of Alexa Fluor 568 and other spectrally similar fluorophores. The data for Alexa Fluor 568 can be considered a proxy for BP Fluor 568 based on manufacturer claims. It is important to note that photostability can be influenced by the local environment and illumination conditions.
| Fluorophore | Relative Photostability | Quantitative Data (Example) | Excitation Max (nm) | Emission Max (nm) |
| BP Fluor 568 | High (claimed) | Data not publicly available | ~575-578 | ~600-602 |
| Alexa Fluor 568 | High | Fluorescence decreased by ~15% after 80 seconds of continuous illumination.[6] | 578 | 603 |
| Cy3B | High | Generally considered highly photostable, often used in single-molecule studies. | ~558 | ~572 |
| TAMRA | Moderate | Prone to photobleaching under prolonged illumination. | ~555 | ~580 |
| Rhodamine Red-X | Moderate | Less photostable than Alexa Fluor and Cy dyes. | ~570 | ~590 |
| FITC | Low | Fluorescence decreased by >20% after 80 seconds of continuous illumination.[6] | 495 | 519 |
Note: The provided quantitative data is sourced from a specific study and experimental conditions may vary. For rigorous comparison, it is recommended to perform side-by-side experiments under identical conditions.
Experimental Protocols for Photostability Measurement
To facilitate objective comparison of fluorophore photostability, standardized experimental protocols are essential. Below are detailed methodologies for assessing fluorophore photostability in both a solution-based and a cell-based context.
Solution-Based Photobleaching Assay
This method provides a quantitative measure of a fluorophore's intrinsic photostability in a controlled environment.
1. Sample Preparation:
-
Prepare solutions of the fluorophores to be tested in a suitable buffer (e.g., PBS, pH 7.4) at a concentration that yields an absorbance of approximately 0.1 at their respective excitation maxima in a 1 cm path-length cuvette.
-
Ensure all solutions are optically matched at the excitation wavelength.
2. Instrumentation:
-
A fluorometer or a fluorescence microscope equipped with a stable, high-intensity light source (e.g., Xenon arc lamp or laser) and a sensitive detector (e.g., PMT or sCMOS camera).
-
A power meter to accurately measure the illumination intensity at the sample.
3. Procedure:
-
Place the cuvette containing the fluorophore solution into the sample holder of the instrument.
-
Continuously illuminate the sample with a defined excitation wavelength and a constant, measured power.
-
Record the fluorescence intensity over time until it has significantly decreased (e.g., to 10% of the initial intensity).
-
Repeat the measurement for each fluorophore under identical illumination conditions.
4. Data Analysis:
-
Normalize the fluorescence intensity at each time point to the initial intensity.
-
Plot the normalized intensity versus time to generate a photobleaching curve.
-
Fit the decay curve to a single or double exponential decay model to determine the photobleaching half-life (t½), which is the time it takes for the fluorescence to decrease by 50%. A longer half-life indicates greater photostability.
Caption: Workflow for Solution-Based Photostability Assay.
Cell-Based Photobleaching Assay
This assay assesses the photostability of a fluorophore within a biologically relevant environment.
1. Cell Culture and Labeling:
-
Culture a suitable cell line on imaging-grade glass-bottom dishes.
-
Label the cells with the fluorophore-conjugated antibody or other targeting molecule. Ensure consistent labeling concentrations and incubation times for all samples.
-
Wash the cells to remove unbound fluorophores and mount them in an appropriate imaging medium.
2. Instrumentation:
-
A fluorescence microscope (e.g., confocal or widefield) equipped with a stable light source and a sensitive camera.
-
Environmental control to maintain cell viability during imaging (e.g., temperature and CO2 control).
3. Procedure:
-
Identify a region of interest (ROI) within a labeled cell.
-
Acquire an initial image (t=0) using a defined set of imaging parameters (e.g., excitation intensity, exposure time).
-
Continuously illuminate the ROI with the same excitation intensity.
-
Acquire a time-lapse series of images at regular intervals until the fluorescence signal has significantly faded.
-
Repeat the process for multiple cells and for each fluorophore being compared, ensuring identical imaging conditions.
4. Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a non-fluorescent background region from each ROI measurement.
-
Normalize the background-corrected intensity at each time point to the initial intensity.
-
Plot the normalized intensity versus time and calculate the photobleaching half-life (t½) as described in the solution-based assay.
Caption: Workflow for Cell-Based Photostability Assay.
Conclusion
While direct quantitative data for BP Fluor 568 remains proprietary, its characterization as an Alexa Fluor 568 equivalent suggests a high degree of photostability, making it a suitable choice for demanding imaging applications. For critical experiments, researchers are encouraged to perform their own side-by-side comparisons using the standardized protocols outlined in this guide to determine the optimal fluorophore for their specific needs.
References
- 1. BP Fluor 568 Maleimide | BroadPharm [broadpharm.com]
- 2. BP Fluor 568 Azide | BroadPharm [broadpharm.com]
- 3. BP Fluor 568 Hydroxylamine | BroadPharm [broadpharm.com]
- 4. BP Fluor 568 DBCO | BroadPharm [broadpharm.com]
- 5. BP Fluor 568 Cadaverine | BroadPharm [broadpharm.com]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Fluorophores for STORM Super-Resolution Microscopy: Alternatives to BP Fluor 568 NHS Ester
For researchers, scientists, and drug development professionals venturing into the realm of super-resolution microscopy, the choice of fluorescent probe is paramount to achieving high-quality Stochastic Optical Reconstruction Microscopy (STORM) images. This guide provides an objective comparison of alternatives to BP Fluor 568 NHS ester, a common orange-fluorescent dye, with a focus on quantitative performance data, detailed experimental protocols, and visual workflows to aid in your experimental design.
The ideal fluorophore for STORM imaging exhibits high photon output for precise localization, a low on-off duty cycle to minimize overlapping signals, and robust photoswitching capabilities for repeated localizations.[1] While this compound is a viable option, several other commercially available dyes in a similar spectral range offer competitive and, in some cases, superior performance. This guide will focus on a comparative analysis of BP Fluor 568 and its key alternatives: Alexa Fluor 568, Cy3B, CF®568, and the newer generation CF®583R and CF®597R.
Quantitative Performance Comparison
The following table summarizes the key photophysical and photoswitching properties of this compound and its alternatives, crucial for their performance in STORM imaging. Data has been compiled from various sources, including manufacturer datasheets and peer-reviewed publications.
| Dye | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Reported Photon Count (photons/event) | Key STORM Performance Characteristics |
| BP Fluor 568 | 578[2][3] | 602[2][3] | 88,000[2][3] | Not specified | Not specified | A bright and photostable dye, suitable for imaging and flow cytometry.[2] Its specific performance in STORM regarding photon count and duty cycle is not as extensively documented in comparative studies as other dyes. |
| Alexa Fluor 568 | 578[4] | 603[5] | 91,000[6] | 0.69[6][7] | ~2800[5] | A good dye for dSTORM, but MEA-containing imaging buffer is preferable.[8][9] It is a well-established and reliable choice. |
| Cy3B | 559[5] | 570[5] | 130,000[1] | 0.92[10] | ~1400 (in MEA) to ~2100 (in BME)[5] | Considered one of the best dyes for dSTORM in the red range.[5] It performs well in imaging buffers containing 2-mercaptoethanol (BME).[8][9] |
| CF®568 | 562[11] | 583[11] | Not specified | Not specified | Outperformed by CF583R in detailed substructure analysis.[12][13][14] | A very promising red alternative for STORM.[5] In some studies, it has been shown to be outperformed by newer generation CF® dyes.[12][13][14] |
| CF®583R | 583[15] | 606[15] | Not specified | Not specified | High single-molecule brightness with fast on-off switching and long-lasting blinking.[16][17] | A newer generation dye demonstrating outstanding dSTORM performance, comparable to the gold-standard Alexa Fluor 647 in some applications.[12][13][14][16][18] It shows significantly better photoswitching than older green-excited dyes like Alexa Fluor 568 and Cy3B.[16][17] |
| CF®597R | Not specified | Not specified | Not specified | Not specified | High single-molecule brightness with fast on-off switching and long-lasting blinking.[16][17] | Another advanced rhodamine-based dye with excellent photoswitching characteristics for high-quality multicolor dSTORM.[16][17] |
Experimental Protocols
Achieving optimal STORM results is highly dependent on proper sample preparation and imaging conditions. Below are detailed protocols for antibody labeling with NHS esters and the preparation of a standard STORM imaging buffer.
Antibody Labeling with NHS Ester Dyes
This protocol describes a general procedure for labeling primary or secondary antibodies with amine-reactive NHS ester dyes.
Materials:
-
Antibody (BSA-free)
-
NHS ester dye (e.g., this compound or an alternative)
-
Anhydrous DMSO or DMF
-
1 M Sodium bicarbonate (NaHCO₃), pH 8.3-8.5
-
Phosphate-buffered saline (PBS)
-
Gel filtration column (e.g., NAP-5)
Procedure:
-
Prepare the Antibody: Dissolve the antibody in 0.1 M sodium bicarbonate buffer to a concentration of 2-5 mg/mL.[19] If the antibody is in a buffer like PBS, add 1/10th volume of 1 M NaHCO₃.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
Labeling Reaction: Add the dye solution to the antibody solution. The molar ratio of dye to antibody may need to be optimized, but a starting point of 10-20 moles of dye per mole of antibody is common.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column equilibrated with PBS. Collect the fractions containing the labeled antibody.
-
Characterization (Optional but Recommended): Determine the degree of labeling (DOL) by measuring the absorbance of the dye and the protein.
-
Storage: Store the labeled antibody at 4°C for short-term use or at -20°C in aliquots for long-term storage.
Preparation of STORM Imaging Buffer (GLOX-MEA)
A common imaging buffer for dSTORM utilizes a glucose oxidase and catalase (GLOX) oxygen scavenging system and a thiol, such as mercaptoethylamine (MEA), to facilitate photoswitching.
Stock Solutions:
-
Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl
-
Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) Glucose
-
GLOX Solution (100x):
-
1 M MEA Solution:
-
77 mg Mercaptoethylamine (MEA)
-
1.0 mL 0.25 N HCl
-
Adjust pH to 7.5-8.5 if necessary. Store at 4°C for up to 2 weeks.[1]
-
Final Imaging Buffer Preparation (for a final volume of ~700 µL):
-
To 620 µL of Buffer B, add 70 µL of 1 M MEA solution.
-
Add 7 µL of the GLOX solution.
-
Mix gently and use immediately.[9]
Note: For dyes like Alexa Fluor 647 and Cy3B, an imaging buffer containing 2-mercaptoethanol (BME) may be preferred.[8][9]
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagrams, generated using the DOT language, illustrate the key steps from sample preparation to image acquisition.
Conclusion
The selection of a suitable fluorophore is a critical determinant of success in STORM imaging. While this compound is a functional choice, researchers now have access to a range of alternatives with enhanced photophysical properties. For standard applications, Alexa Fluor 568 and Cy3B remain robust and well-characterized options. For researchers pushing the boundaries of resolution and multicolor imaging, the newer generation of dyes, such as CF®583R and CF®597R, offer significant advantages in terms of photoswitching and brightness, enabling higher quality dSTORM imaging. Careful consideration of the quantitative data presented, in conjunction with the provided experimental protocols, will empower researchers to make informed decisions and optimize their super-resolution imaging experiments.
References
- 1. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 2227463-25-2 | BroadPharm [broadpharm.com]
- 3. BP Fluor 568 TFP Ester | BroadPharm [broadpharm.com]
- 4. Alexa Fluor 568 NHS Ester (Succinimidyl Ester) | LabX.com [labx.com]
- 5. microscopyu.com [microscopyu.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. mvi-inc.com [mvi-inc.com]
- 9. augusta.edu [augusta.edu]
- 10. Cy3B NHS ester, 228272-52-4 | BroadPharm [broadpharm.com]
- 11. thomassci.com [thomassci.com]
- 12. Enhanced Performance of the Optimized Dye CF583R in Direct Stochastic Optical Reconstruction Microscopy of Active Zones in Drosophila Melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhanced Performance of the Optimized Dye CF583R in Direct Stochastic Optical Reconstruction Microscopy of Active Zones in Drosophila Melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CF®583R Succinimidyl Ester - Biotium [bioscience.co.uk]
- 16. biotium.com [biotium.com]
- 17. biotium.com [biotium.com]
- 18. researchgate.net [researchgate.net]
- 19. biotium.com [biotium.com]
A Head-to-Head Comparison: BP Fluor 568 NHS Ester vs. Cy3B for Advanced Microscopy
For researchers, scientists, and drug development professionals navigating the complex landscape of fluorescent probes, the selection of the optimal dye is paramount for achieving high-quality, reproducible microscopy data. This guide provides a comprehensive comparison of two popular orange-red fluorescent dyes, BP Fluor 568 NHS ester and Cy3B, focusing on their performance in microscopy applications.
This in-depth analysis covers key photophysical properties, protein labeling efficiency, and considerations for achieving optimal signal-to-noise ratios in fluorescence imaging. By presenting available data and detailed experimental protocols, this guide aims to empower researchers to make informed decisions for their specific experimental needs.
At a Glance: Key Performance Metrics
To facilitate a clear and concise comparison, the following table summarizes the essential quantitative data for both this compound and Cy3B.
| Property | This compound | Cy3B |
| Excitation Maximum (nm) | ~578 | ~560 |
| Emission Maximum (nm) | ~602 | ~571 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~88,000 | ~120,000 - 130,000 |
| Quantum Yield | Data not readily available | ~0.58 - 0.7 |
| Photostability | High (qualitative) | Improved over Cy3 (qualitative) |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | N-hydroxysuccinimidyl (NHS) ester |
| Reactivity | Primary amines | Primary amines |
Delving Deeper: A Comparative Analysis
Spectral Properties:
This compound exhibits a slight red-shift in both its excitation and emission spectra compared to Cy3B. The excitation maximum of BP Fluor 568 at approximately 578 nm is well-suited for the commonly available 561 nm or 568 nm laser lines on many confocal microscopes. Cy3B, with its excitation peak around 560 nm, is also efficiently excited by these laser lines. The emission of BP Fluor 568 peaks at around 602 nm, while Cy3B's emission is centered at approximately 571 nm. This spectral separation should be considered when designing multicolor imaging experiments to minimize bleed-through between channels.
Brightness and Quantum Yield:
The brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield. Cy3B boasts a significantly higher molar extinction coefficient (around 120,000-130,000 cm⁻¹M⁻¹) compared to BP Fluor 568 (approximately 88,000 cm⁻¹M⁻¹), indicating its superior ability to absorb excitation light. Furthermore, Cy3B is reported to have a high quantum yield, in the range of 0.58 to 0.7, signifying efficient conversion of absorbed light into emitted fluorescence. While BP Fluor 568 is described as a bright dye, specific quantum yield data is not as readily available in the public domain. Based on the available data, Cy3B is expected to be the brighter of the two dyes.
Photostability:
Experimental Corner: Labeling Proteins for Microscopic Analysis
Both this compound and Cy3B NHS ester are amine-reactive dyes that readily couple to primary amines (e.g., lysine residues) on proteins to form stable amide bonds. The following sections provide detailed protocols for protein labeling.
General Protein Labeling Workflow
The following diagram illustrates the general workflow for labeling proteins with NHS ester dyes.
Caption: General workflow for protein labeling with NHS ester dyes.
Detailed Protocol for Antibody Labeling with BP Fluor 568 or Cy3B NHS Ester
This protocol is a general guideline and may require optimization for specific antibodies and applications.
Materials:
-
Antibody of interest (1 mg/mL in an amine-free buffer such as PBS, pH 7.4)
-
This compound or Cy3B NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
1 M Sodium bicarbonate buffer, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the Antibody Solution:
-
To 1 mg of the antibody solution, add 1/10th volume of 1 M sodium bicarbonate buffer to raise the pH to ~8.3.
-
-
Prepare the Dye Stock Solution:
-
Immediately before use, dissolve the this compound or Cy3B NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Add the dye stock solution to the antibody solution at a molar ratio of 5:1 to 15:1 (dye:antibody). The optimal ratio should be determined empirically.
-
Gently mix and incubate for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a gel filtration column pre-equilibrated with PBS.
-
Collect the fractions containing the labeled antibody.
-
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm and at the excitation maximum of the dye (578 nm for BP Fluor 568, 560 nm for Cy3B).
-
Calculate the DOL using the following formula:
DOL = (A_max × M_protein) / (ε_dye × (A_280 - (A_max × CF_280)))
Where:
-
A_max = Absorbance at the dye's excitation maximum
-
M_protein = Molecular weight of the protein
-
ε_dye = Molar extinction coefficient of the dye
-
A_280 = Absorbance at 280 nm
-
CF_280 = Correction factor for the dye's absorbance at 280 nm (provided by the manufacturer)
-
-
Signaling Pathway of NHS Ester Labeling
The following diagram illustrates the chemical reaction between an NHS ester and a primary amine on a protein.
Caption: Reaction of an NHS ester with a primary amine.
Performance in Microscopy: Signal-to-Noise Ratio
The signal-to-noise ratio (SNR) is a critical determinant of image quality in fluorescence microscopy. A high SNR allows for the clear visualization of weakly fluorescent signals against background noise. The brightness of the fluorophore is a major contributor to the signal, while sources of noise include detector noise, autofluorescence, and out-of-focus light.
Given that Cy3B is demonstrably brighter than BP Fluor 568 due to its higher extinction coefficient and quantum yield, it is expected to provide a higher signal for a given degree of labeling. This higher signal can translate to an improved SNR, particularly in applications where the signal is limited by photon shot noise. However, the overall SNR will also depend on the specific imaging conditions and the level of background fluorescence in the sample.
Conclusion: Making the Right Choice
Both this compound and Cy3B are excellent choices for fluorescence microscopy in the orange-red spectral region. The selection between the two will depend on the specific requirements of the experiment.
-
Choose Cy3B when:
-
Maximum brightness is the primary concern. Its high extinction coefficient and quantum yield make it ideal for detecting low-abundance targets or when imaging with low excitation power to minimize phototoxicity.
-
-
Choose this compound when:
-
A slightly red-shifted spectrum is advantageous for multicolor imaging to reduce spectral overlap.
-
The specific excitation and emission profile is a better match for the available microscope hardware.
-
For the most demanding applications, it is always advisable to empirically test both fluorophores under the intended experimental conditions to determine the optimal choice for achieving the desired image quality and data reliability.
References
- 1. BP Fluor 568, Alexa Fluor 568 equivalent | BroadPharm [broadpharm.com]
- 2. BP Fluor 568 Maleimide | BroadPharm [broadpharm.com]
- 3. BP Fluor 568 DBCO | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Cy3B TCO | AAT Bioquest [aatbio.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. lumiprobe.com [lumiprobe.com]
A Comparative Guide to BP Fluor 568 NHS Ester for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BP Fluor 568 NHS ester with other commercially available fluorescent dyes of similar spectral characteristics. The information presented herein is intended to assist researchers in making informed decisions for their specific applications in fluorescence imaging, flow cytometry, and other fluorescence-based assays.
Performance Comparison of Amine-Reactive Dyes
The selection of a fluorescent dye is critical for the success of conjugation and subsequent imaging or detection experiments. Key parameters for consideration include the dye's spectral properties, brightness (a function of molar extinction coefficient and quantum yield), and photostability. The following table summarizes the key performance indicators for this compound and its common alternatives.
| Feature | This compound | Alexa Fluor™ 568 NHS Ester | ATTO 565 NHS ester | Janelia Fluor® 549, NHS ester |
| Excitation Max (nm) | 578[1] | 578[2][3] | 564 | 549[4] |
| Emission Max (nm) | 602[1] | 602[2][3] | 590 | 571[4] |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | 88,000[1] | 88,000[2][3] | 120,000[5] | 101,000[4] |
| Quantum Yield (Φ) | Not explicitly stated, but equivalent to Alexa Fluor 568[6] | 0.69[7] | 0.90[5] | 0.88[4] |
| Photostability | High[1][8] | High[2][9][10] | High[11][12][13] | High[14][15] |
| Reactive Group | N-hydroxysuccinimidyl ester | N-hydroxysuccinimidyl ester | N-hydroxysuccinimidyl ester | N-hydroxysuccinimidyl ester |
| Reactivity | Primary amines | Primary amines | Primary amines | Primary amines |
| Solubility | Water, DMSO, DMF[1] | Water soluble | Moderately hydrophilic | Cell permeable[4] |
Note: The photostability of fluorescent dyes is a critical parameter, especially for applications requiring long exposure times or high-intensity light sources. While quantitative data for direct comparison can be challenging to find under standardized conditions, the Alexa Fluor and Janelia Fluor series of dyes are widely recognized for their superior photostability compared to traditional fluorophores.[9][16][17]
Experimental Protocols
Antibody Labeling with this compound
This protocol provides a general procedure for the covalent conjugation of this compound to an antibody.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
1 M Sodium bicarbonate buffer (pH 8.3)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the Antibody Solution: Dissolve the antibody in 0.1 M sodium bicarbonate buffer to a final concentration of 2-5 mg/mL. Ensure the buffer is free of any amine-containing substances like Tris or glycine.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: While gently stirring, add the reactive dye solution to the antibody solution. The optimal molar ratio of dye to protein should be determined empirically, but a 10-20 fold molar excess of the dye is a good starting point.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS. Collect the fractions containing the fluorescently labeled antibody.
-
Determination of Degree of Labeling (DOL): The DOL, which is the average number of dye molecules conjugated to each antibody molecule, can be determined by measuring the absorbance of the conjugate at 280 nm and 578 nm.
Below is a diagram illustrating the workflow for antibody conjugation and purification.
Caption: Workflow for antibody conjugation and purification.
Immunofluorescence Staining of EGFR
This protocol describes the use of a directly labeled primary antibody for the immunofluorescent staining of the Epidermal Growth Factor Receptor (EGFR) in cultured cells.
Materials:
-
Cultured cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody directly conjugated to BP Fluor 568
-
Mounting medium with DAPI
Procedure:
-
Cell Fixation: Wash the cells briefly with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and then block with 5% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the BP Fluor 568-conjugated anti-EGFR antibody in the blocking buffer to the recommended concentration. Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Washing: Wash the cells three times with PBS to remove unbound antibodies.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for BP Fluor 568 and DAPI.
Application Example: Visualizing EGFR Signaling Pathway
Fluorescently labeled antibodies are instrumental in visualizing the components of cellular signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and differentiation, is a common subject of such studies.[6][18] An antibody conjugated with BP Fluor 568 can be used to visualize the localization and expression levels of EGFR in cells under different conditions, providing insights into the pathway's activation and regulation.
The following diagram provides a simplified overview of the EGFR signaling pathway.
Caption: A simplified diagram of the EGFR signaling pathway.
References
- 1. This compound, 2227463-25-2 | BroadPharm [broadpharm.com]
- 2. Invitrogen Alexa Fluor 568 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 3. Alexa Fluor 568 NHS Ester (Succinimidyl Ester) | LabX.com [labx.com]
- 4. Janelia Fluor® 549, SE | Amine-Reactive Janelia Fluor® Dyes | Tocris Bioscience [tocris.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. BP Fluor 568, Alexa Fluor 568 equivalent | BroadPharm [broadpharm.com]
- 7. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. BP Fluor 568 Cadaverine | BroadPharm [broadpharm.com]
- 9. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alexa Fluor 568 Dye | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. ATTO 565 NHS-ester, 1mg | Products | Leica Microsystems [leica-microsystems.com]
- 12. Atto 565 NHS酯 BioReagent, suitable for fluorescence, ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The Janelia Fluor® Dyes: Bright and Cell-Permeable Small-Molecule Fluorophores | Janelia Research Campus [janelia.org]
- 15. A general method to fine-tune fluorophores for live-cell and in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody | Semantic Scholar [semanticscholar.org]
- 17. Considerations for Selecting a Fluorescent Dye or Ligand [promega.jp]
- 18. preprints.org [preprints.org]
Determining the Degree of Labeling of BP Fluor 568 NHS Ester: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing fluorescently labeled biomolecules, accurately determining the degree of labeling (DOL) is paramount for ensuring experimental consistency and optimizing signal-to-noise ratios. This guide provides a comprehensive overview of the methodology for calculating the DOL of proteins labeled with BP Fluor 568 NHS ester and presents a comparative analysis with spectrally similar fluorescent dyes.
Performance Comparison of this compound and Alternatives
This compound is an amine-reactive fluorescent dye used for labeling proteins and other biomolecules.[1][2] It is characterized by its brightness and high photostability, making it a suitable candidate for various applications such as fluorescence microscopy and flow cytometry.[1][2] For an informed selection, it is crucial to compare its performance metrics with those of common alternatives.
| Feature | This compound | Alexa Fluor 568 NHS Ester | Andy Fluor™ 568 NHS Ester | AZDye™ 568 NHS Ester |
| Excitation Max (nm) | 578[2] | 578[3] | 578[4] | 578 |
| Emission Max (nm) | 602[2] | 603 | 602[4] | 602 |
| Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | 88,000[2] | 91,300[5] | 85,000 | 88,000 |
| Quantum Yield (Φ) | Data not available | 0.69[6] | Data not available | Data not available |
| A280 Correction Factor (CF280) | Data not available | 0.46[5] | 0.45[7] | Data not available |
| Photostability | High (qualitative)[1][2] | High (qualitative) | High (qualitative)[4] | High (qualitative)[8] |
Experimental Protocol: Determining the Degree of Labeling (DOL)
The degree of labeling, which represents the average number of dye molecules conjugated to a protein molecule, can be determined spectrophotometrically.
I. Materials and Reagents
-
Protein-dye conjugate solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrophotometer
-
Quartz cuvettes
II. Procedure
-
Purification of the Conjugate: It is crucial to remove any unconjugated dye from the labeled protein. This is typically achieved through size-exclusion chromatography (e.g., a gel filtration column) or extensive dialysis against PBS.
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified protein-dye conjugate solution at 280 nm (A280), which corresponds to the absorbance of the protein.
-
Measure the absorbance at the dye's maximum absorbance wavelength (Amax). For this compound, this is approximately 578 nm.[2]
-
Ensure that the absorbance readings are within the linear range of the spectrophotometer (typically below 2.0 AU). If necessary, dilute the sample with PBS and record the dilution factor.
-
-
Calculation of Degree of Labeling (DOL):
The DOL is calculated using the following formula:
Protein Concentration (M) = [A280 - (Amax × CF280)] / ε_protein
DOL = (Amax × Dilution Factor) / (ε_dye × Protein Concentration)
Where:
-
A280: Absorbance of the conjugate at 280 nm.
-
Amax: Absorbance of the conjugate at the dye's maximum absorption wavelength (e.g., ~578 nm for BP Fluor 568).
-
CF280: Correction factor for the dye's absorbance at 280 nm (A280 of dye / Amax of dye).
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).
-
ε_dye: Molar extinction coefficient of the dye at its Amax (for this compound, ε ≈ 88,000 M⁻¹cm⁻¹).[2]
-
Dilution Factor: The factor by which the sample was diluted, if applicable.
-
Experimental Workflow for Determining Degree of Labeling
Caption: Workflow for determining the Degree of Labeling (DOL).
Protocol for Assessing Photostability
A critical performance metric for a fluorescent dye is its resistance to photobleaching. A common method to quantify this is to measure the fluorescence intensity over time under continuous illumination.
I. Materials and Reagents
-
Labeled protein-dye conjugate
-
Fluorescence microscope with a stable light source (e.g., laser or LED)
-
Microscope slides and coverslips
-
Imaging software capable of time-lapse acquisition and intensity measurement
II. Procedure
-
Sample Preparation: Prepare a slide with the fluorescently labeled sample. For instance, if using labeled antibodies, they can be bound to their target on a slide.
-
Microscope Setup:
-
Choose an appropriate objective and filter set for the dye (for BP Fluor 568, a TRITC or similar filter set is suitable).
-
Set the illumination intensity to a constant and reproducible level.
-
-
Time-Lapse Imaging: Acquire a series of images of the same field of view at regular intervals (e.g., every 15-30 seconds) under continuous illumination.
-
Data Analysis:
-
Using the imaging software, define a region of interest (ROI) and measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Normalize the intensity values to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity against time. The rate of decay is an indicator of photostability. A slower decay signifies higher photostability.
-
Experimental Workflow for Photostability Assessment
Caption: Workflow for assessing fluorophore photostability.
References
- 1. BP Fluor 568 Azide | BroadPharm [broadpharm.com]
- 2. This compound, 2227463-25-2 | BroadPharm [broadpharm.com]
- 3. Invitrogen Alexa Fluor 568 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 4. abpbio.com [abpbio.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. genecopoeia.com [genecopoeia.com]
- 8. BP Fluor 568 Maleimide | BroadPharm [broadpharm.com]
BP Fluor 568: A Guide to Minimizing Spectral Overlap in Multicolor Imaging
For researchers, scientists, and drug development professionals engaged in multicolor fluorescence microscopy, the careful selection of fluorophores is paramount to generating accurate and reproducible data. This guide provides a comprehensive comparison of BP Fluor 568 with other common fluorophores, focusing on spectral overlap and strategies to mitigate its impact on experimental results.
BP Fluor 568 is a bright and highly photostable orange-fluorescent dye, often used as an equivalent to Alexa Fluor 568.[1] Its excitation and emission characteristics make it well-suited for the common 568 nm laser line.[2] However, like all fluorophores, its emission spectrum can overlap with the excitation or emission spectra of other dyes in a multicolor experiment, a phenomenon known as spectral bleed-through or crosstalk. This can lead to false-positive signals and complicate the interpretation of colocalization studies. This guide offers a quantitative comparison of BP Fluor 568 with spectrally similar fluorophores and provides detailed protocols for assessing and minimizing spectral overlap.
Performance Comparison of BP Fluor 568 and Common Alternatives
The selection of fluorophores for multicolor imaging should be guided by their spectral properties, brightness, and photostability. The following table summarizes the key spectral characteristics of BP Fluor 568 and several other commonly used fluorophores in the orange-to-red spectral range. Brightness is a function of both the molar extinction coefficient (a measure of how well the fluorophore absorbs light) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence).
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε x Φ) |
| BP Fluor 568 | ~572-578[3][4][5] | ~598-602[3][4][5] | ~93,000[5] | 0.91[3][4] | 84,630 |
| Alexa Fluor 568 | 578[6] | 603[6] | 91,000[6] | 0.69[6] | 62,790 |
| Cy3 | 554[7] | 568[7] | 150,000[7] | 0.15[7] | 22,500 |
| TRITC | 544-560[8][9] | 570-590[8][9] | Not readily available | Not readily available | Not readily available |
| TAMRA | 550-557[10][11] | 575-583[10][11] | ~90,000[12] | 0.3-0.5[12] | ~27,000-45,000 |
Understanding and Visualizing Spectral Overlap
Spectral overlap occurs when the emission spectrum of one fluorophore overlaps with the excitation or emission spectrum of another. This can result in the signal from one fluorophore being detected in the channel intended for another, leading to data misinterpretation.
References
- 1. BP Fluor 568, Alexa Fluor 568 equivalent | BroadPharm [broadpharm.com]
- 2. BP Fluor 568 Maleimide | BroadPharm [broadpharm.com]
- 3. BP fluor 568 azide, 6-isomer | BroadPharm [broadpharm.com]
- 4. BP Fluor 568 DBCO, 6-isomer | BroadPharm [broadpharm.com]
- 5. BP Fluor 568 Cadaverine | BroadPharm [broadpharm.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. TRITC (Tetramethylrhodamine isothiocyanate) | TdB Labs [tdblabs.se]
- 9. Spectrum [TRITC (Tetramethylrhodamine-isothiocyanate)] | AAT Bioquest [aatbio.com]
- 10. biosearchassets.blob.core.windows.net [biosearchassets.blob.core.windows.net]
- 11. FluoroFinder [app.fluorofinder.com]
- 12. lifetein.com [lifetein.com]
A Head-to-Head Comparison: Cost-Effective Alternatives to Alexa Fluor 568
For researchers, scientists, and drug development professionals, the selection of fluorescent dyes is a critical decision that directly impacts experimental outcomes and budget allocations. Alexa Fluor 568, a bright and photostable orange-fluorescent dye, has long been a staple in fluorescence microscopy and other applications. However, a growing number of cost-effective alternatives are now available, offering comparable or even superior performance. This guide provides an objective comparison of Alexa Fluor 568 and its leading alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable fluorophore for your research needs.
Performance Comparison of Alexa Fluor 568 and Alternatives
The effectiveness of a fluorescent dye is primarily determined by its spectral properties, brightness, and photostability. Brightness is a function of the molar extinction coefficient (a measure of light absorption) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence). Photostability refers to the dye's resistance to fading or photobleaching upon exposure to excitation light.
This section summarizes the key performance metrics of Alexa Fluor 568 and two prominent, cost-effective alternatives: CF®568 from Biotium and AZDye™ 568 from Vector Laboratories.
| Feature | Alexa Fluor 568 | CF®568 | AZDye™ 568 |
| Excitation Max (nm) | 578 | 562 | 578 |
| Emission Max (nm) | 603 | 583 | 602 |
| Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | 91,000 | 100,000[1][2] | 88,000 - 93,000[3][4] |
| Quantum Yield (Φ) | 0.69[5] | Not specified, but claimed to be brighter than Alexa Fluor® 568[6] | Not specified, but claimed to have comparable brightness to Alexa Fluor® 568[7][8][9] |
| Relative Brightness (ε x Φ) | ~62,790 | > Alexa Fluor 568 | Comparable to Alexa Fluor 568 |
| Photostability | Good | Superior to Alexa Fluor 568[6] | Comparable to Alexa Fluor 568[7][8][9] |
Note on Data: While quantitative data for Alexa Fluor 568 is readily available from various sources, performance metrics for its alternatives are often presented in comparison to the industry standard and are primarily sourced from the manufacturers. Independent, peer-reviewed, head-to-head comparisons with quantitative photostability and quantum yield data are limited.
Experimental Data Highlights
Photostability Comparison: CF®568 vs. Alexa Fluor 568
Biotium provides data from a photostability study comparing CF®568 to Alexa Fluor 568. In this experiment, Jurkat cells were stained with anti-CD3-biotin followed by streptavidin conjugates of either CF®568 or Alexa Fluor 568. The cells were then continuously exposed to light from a mercury arc lamp, and images were captured over time. The results indicate that CF®568 is significantly more photostable than Alexa Fluor 568, retaining a higher percentage of its initial fluorescence intensity over the course of the experiment.[6][10]
Brightness and Performance of AZDye™ 568
Vector Laboratories reports that AZDye™ 568 is structurally identical to Alexa Fluor® 568 and exhibits comparable performance in applications such as ELISA and immunofluorescence.[7][8] Their internal studies, using identical experimental conditions for both dyes, demonstrate similar fluorescence intensity and signal-to-noise ratios, suggesting comparable brightness and overall performance at a lower cost.[7]
Experimental Protocols
To facilitate a direct and unbiased comparison of these fluorescent dyes in your own laboratory setting, a detailed experimental protocol for immunofluorescence staining is provided below. This protocol can be adapted for your specific cell or tissue type and primary antibodies.
General Workflow for Comparing Fluorescent Dyes in Immunofluorescence
Detailed Protocol for Immunofluorescence Staining of Cultured Cells
This protocol is a general guideline and may require optimization for specific cell lines and antibodies.[11][12]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 10% normal goat serum in PBS)
-
Primary Antibody (specific to the target of interest)
-
Fluorophore-conjugated Secondary Antibodies (e.g., Goat anti-Mouse IgG conjugated to Alexa Fluor 568, CF®568, or AZDye™ 568)
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Cell Preparation: Culture cells on coverslips or in imaging-compatible plates to the desired confluency.
-
Washing: Gently wash the cells twice with PBS to remove culture medium.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Rinse the cells twice with PBS for 5 minutes each.
-
Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Washing: Rinse the cells twice with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in 10% normal goat serum in PBS for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking buffer. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies (Alexa Fluor 568, CF®568, and AZDye™ 568) to the same concentration in the blocking buffer. To ensure a fair comparison, it is crucial to use the same host species and isotype specificity for all secondary antibodies. Incubate the cells with the respective secondary antibody solutions for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each in the dark.
-
Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Final Wash: Perform a final wash with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope with appropriate filter sets for each dye. For a quantitative comparison, ensure that the imaging settings (e.g., laser power, exposure time, gain) are kept identical for all samples. Analyze the images for fluorescence intensity, signal-to-noise ratio, and photostability. For photostability analysis, continuously expose a field of view to the excitation light and measure the decay in fluorescence intensity over time.
Conclusion
The landscape of fluorescent dyes is continually evolving, providing researchers with more choices to balance performance and cost. While Alexa Fluor 568 remains a reliable choice, alternatives such as CF®568 and AZDye™ 568 present compelling options for laboratories seeking to optimize their budgets without compromising on data quality. CF®568 offers the advantage of enhanced photostability, making it particularly suitable for demanding imaging applications like confocal microscopy. AZDye™ 568 provides a structurally identical and more affordable alternative with comparable performance. By carefully considering the specific requirements of their experiments and performing in-house validations using standardized protocols, researchers can confidently select the most appropriate and cost-effective fluorescent dye for their needs.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. biotium.com [biotium.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. benchchem.com [benchchem.com]
- 6. bioscience.co.uk [bioscience.co.uk]
- 7. vectorlabs.com [vectorlabs.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. bioscience.co.uk [bioscience.co.uk]
- 11. Immunofluorescence (IF) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. biotium.com [biotium.com]
BP Fluor 568 NHS Ester: A Comparative Guide for Multiplex Imaging
For researchers, scientists, and drug development professionals engaging in multiplex imaging, the selection of robust and bright fluorophores is paramount for generating high-quality, reproducible data. This guide provides an objective comparison of BP Fluor 568 NHS ester's performance against other commonly used alternatives in the orange-red spectral region, supported by experimental data and detailed protocols.
Performance Comparison of BP Fluor 568 and Alternatives
This compound is an amine-reactive fluorescent dye designed for labeling proteins, antibodies, and other biomolecules. It is characterized by its high water solubility, photostability, and bright fluorescence. Positioned as an equivalent to the well-established Alexa Fluor 568, it offers a competitive option for multiplex immunofluorescence applications.
Spectral Properties
The selection of fluorophores for multiplex imaging is critically dependent on their spectral characteristics to minimize bleed-through and allow for accurate signal detection. The following table summarizes the key spectral properties of BP Fluor 568 and its common alternatives.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| BP Fluor 568 | 578 | 602 | 88,000 | Not explicitly stated |
| Alexa Fluor 568 | 578 | 603 | 91,000 | 0.69 |
| DyLight 568 | Not available | Not available | Not available | Not available |
| CF®568 | Not available | Not available | Not available | Not available |
Note: Data is compiled from manufacturer specifications and may vary depending on the conjugation partner and experimental conditions.
Brightness and Photostability
Brightness, a function of both molar extinction coefficient and quantum yield, is a critical performance metric. While a specific quantum yield for BP Fluor 568 is not readily published, its high extinction coefficient suggests strong light-absorbing capabilities, contributing to its overall brightness. Manufacturers of BP Fluor 568 claim high photostability, a crucial feature for imaging protocols that require prolonged exposure to excitation light.[1]
Direct, head-to-head quantitative comparisons of photostability under identical experimental conditions are not widely published. However, qualitative descriptions from various sources suggest that both BP Fluor 568 and Alexa Fluor 568 exhibit good photostability suitable for demanding imaging applications. DyLight dyes are also marketed as having high fluorescence intensity and photostability. For a definitive comparison, it is recommended that researchers perform their own photobleaching experiments under their specific imaging conditions, as outlined in the experimental protocols section.
Experimental Protocols
To ensure optimal and reproducible results, detailed experimental protocols are essential. The following sections provide methodologies for antibody labeling with NHS esters and a general workflow for multiplex immunofluorescence.
Antibody Labeling with this compound
This protocol outlines the steps for conjugating this compound to a primary antibody.
Materials:
-
Primary antibody (free of amine-containing buffers like Tris)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Sodium bicarbonate buffer (0.1 M, pH 8.3)
-
Purification column (e.g., gel filtration or dialysis cassette)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Antibody Preparation: Dissolve the antibody in the sodium bicarbonate buffer at a concentration of 5-10 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: While gently vortexing, add the dissolved dye to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 (dye:antibody) is recommended.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a purification column equilibrated with PBS.
-
Determination of Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm and 578 nm to calculate the protein concentration and the concentration of the conjugated dye, respectively. The DOL can then be determined by the molar ratio of the dye to the antibody.
Multiplex Immunofluorescence Workflow
This protocol provides a general workflow for a three-color multiplex immunofluorescence experiment using directly conjugated primary antibodies.
Materials:
-
Fixed and permeabilized biological sample (e.g., cells or tissue sections)
-
Primary antibodies directly conjugated to BP Fluor 568, a green fluorophore (e.g., Alexa Fluor 488), and a far-red fluorophore (e.g., Alexa Fluor 647)
-
Blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100)
-
Wash buffer (e.g., PBS with 0.1% Tween 20)
-
Antifade mounting medium with a nuclear counterstain (e.g., DAPI)
Procedure:
-
Blocking: Incubate the sample with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sample with a cocktail of the three directly conjugated primary antibodies, diluted in blocking buffer, overnight at 4°C.
-
Washing: Wash the sample three times with wash buffer for 5 minutes each to remove unbound antibodies.
-
Counterstaining: If desired, incubate with a nuclear counterstain according to the manufacturer's instructions.
-
Mounting: Mount the sample with an antifade mounting medium.
-
Imaging: Acquire images using a confocal or widefield fluorescence microscope with appropriate filter sets for each fluorophore. To minimize spectral bleed-through, sequential imaging of each channel is recommended.
Visualizing the Workflow
A clear understanding of the experimental process is crucial for successful implementation. The following diagram illustrates the key steps in a typical multiplex immunofluorescence experiment.
Caption: Multiplex immunofluorescence experimental workflow.
Conclusion
This compound presents a viable and high-performing option for multiplex imaging studies. Its favorable spectral properties, coupled with reported brightness and photostability, make it a suitable alternative to other established dyes in the orange-red spectrum. For optimal results, researchers should carefully consider the spectral overlap with other fluorophores in their panel and validate the performance of the conjugated antibodies within their specific experimental context. The provided protocols offer a solid foundation for the successful implementation of BP Fluor 568 in multiplex immunofluorescence experiments, enabling detailed and robust spatial analysis of biological systems.
References
Safety Operating Guide
Proper Disposal of BP Fluor 568 NHS Ester: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount for ensuring a safe work environment and maintaining regulatory compliance. This guide provides detailed procedures for the safe disposal of BP Fluor 568 NHS ester, a fluorescent dye commonly used for labeling biomolecules.
Immediate Safety and Handling Precautions
While the Safety Data Sheet (SDS) for this compound (Catalog number: BP-25566) from BroadPharm indicates that the substance is not classified as a hazard, it is crucial to follow standard laboratory safety protocols.[1]
Personal Protective Equipment (PPE):
-
Gloves: Always wear chemical-resistant gloves.[1]
-
Eye Protection: Safety goggles are essential to protect from splashes.[1]
-
Lab Coat: A standard lab coat should be worn to protect clothing and skin.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
Handling:
-
Avoid direct contact with the skin and eyes.[1]
-
Prevent the generation of dust if handling the solid form.
-
Wash hands thoroughly after handling the substance.[1]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.
-
Alert Personnel: Notify others in the immediate vicinity of the spill.
-
Contain the Spill:
-
For solid spills, carefully sweep up the material, avoiding dust creation.
-
For liquid spills (e.g., dissolved in DMSO or DMF), absorb the spill with an inert material such as sand or vermiculite.[1]
-
-
Collect Waste: Place the contained material into a clearly labeled, sealable container for disposal.[1]
-
Decontaminate the Area: Clean the spill area with an appropriate solvent and then soap and water.
-
Prevent Environmental Release: Do not allow the spilled material or cleaning solutions to enter drains or water courses.[1]
Step-by-Step Disposal Procedure
The disposal of this compound should be treated as special waste, managed by a licensed disposal company in accordance with local, national, and regional regulations.[1]
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound in its original container or a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound (e.g., from labeling reactions or as dissolved stock) should be collected in a designated, sealed, and clearly labeled waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's hazardous waste guidelines.
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, microfuge tubes, and absorbent materials from spills, should be collected in a designated hazardous waste container.
2. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Any solvents present in the waste (e.g., DMSO, DMF)
-
The approximate concentration and volume
-
The date of accumulation
-
3. Storage of Waste:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Store in a cool, dry place away from incompatible materials. The product itself is stored at -20°C.[2]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup for the waste.
-
Follow their specific procedures for waste pickup requests.
5. Disposal of Empty Containers:
-
Thoroughly rinse the empty container with a suitable solvent (e.g., the solvent used to dissolve the dye).
-
The first rinse should be collected and disposed of as hazardous waste.
-
Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste.
-
After thorough rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.
Quantitative Data Summary
| Parameter | Value | Reference |
| Chemical Name | This compound | [2] |
| CAS Number | 2227463-25-2 | [2] |
| Molecular Weight | 791.8 g/mol | [2] |
| Excitation Maximum | 578 nm | [2] |
| Emission Maximum | 602 nm | [2] |
| Solubility | Water, DMSO, DMF | [2] |
| Storage Condition | -20°C | [2] |
Experimental Workflow and Disposal Pathway Diagrams
Caption: Experimental workflow and corresponding waste generation pathways for this compound.
Caption: Logical relationship of spill response and subsequent disposal procedures.
References
Essential Safety and Operational Guide for Handling BP Fluor 568 NHS Ester
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of BP Fluor 568 NHS ester, ensuring laboratory safety and procedural integrity.
This document provides crucial safety and logistical information for the handling of this compound, an amine-reactive fluorescent dye. Adherence to these guidelines is essential for minimizing risks and ensuring the quality of experimental outcomes.
Personal Protective Equipment (PPE)
When handling this compound in its solid form or in solution, the following personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation.
| PPE Category | Specific Requirements |
| Eye Protection | Chemical safety goggles or a full-face shield should be worn to protect against splashes or airborne particles. Standard safety glasses do not provide adequate protection. |
| Hand Protection | Chemically resistant gloves, such as nitrile or latex, must be worn. Inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated. |
| Body Protection | A laboratory coat or gown that is buttoned and has long sleeves is required to protect skin and clothing from contamination. |
| Respiratory Protection | When handling the powder outside of a certified chemical fume hood, a properly fitted N95 or higher-rated respirator is recommended to prevent inhalation of fine particles. For solutions, work in a well-ventilated area. |
Operational Plan: From Receipt to Use
Proper handling from the moment of receipt is critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Receiving and Storage
This compound is typically shipped at ambient temperature but requires immediate and proper storage upon arrival to maintain its reactivity.
-
Upon Receipt: Visually inspect the package for any signs of damage or leakage. If compromised, follow institutional spill procedures.
-
Storage of Solid Form: The solid, unconjugated dye should be stored at -20°C, protected from light.[1] The container should be kept tightly sealed to prevent moisture ingress, which can hydrolyze the NHS ester.
-
Storage of Solutions: If preparing a stock solution, use anhydrous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination. Store these aliquots at -20°C, protected from light.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace in a chemical fume hood or a well-ventilated area.
-
Equilibration: When retrieving the vial from the freezer, allow it to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture inside the vial, which can compromise the compound's reactivity.
-
Weighing (Solid Form): If working with the powdered form, carefully weigh the desired amount in a chemical fume hood to avoid inhaling the powder. Use appropriate weighing tools and a contained weighing vessel.
-
Dissolving: To prepare a solution, add the appropriate volume of anhydrous solvent (e.g., DMSO, DMF) to the vial containing the pre-weighed solid.[1] Cap the vial tightly and vortex or sonicate until the dye is fully dissolved.
-
Use in Reactions: Once in solution, the dye is ready for use in labeling reactions with proteins, antibodies, or other amine-containing molecules. Follow the specific experimental protocol for the conjugation reaction.
Disposal Plan
All waste materials contaminated with this compound must be treated as chemical waste and disposed of in accordance with institutional and local regulations.
-
Solid Waste: This includes contaminated gloves, weigh paper, pipette tips, and empty vials. Collect all solid waste in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of the fluorescent dye should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour fluorescent dye solutions down the drain.
-
Decontamination: Decontaminate work surfaces and equipment with a suitable cleaning agent (e.g., 70% ethanol) after use. Dispose of the cleaning materials as solid chemical waste.
-
Waste Pickup: Once the hazardous waste containers are full, arrange for their collection by your institution's Environmental Health and Safety (EHS) department.
Experimental Workflow
The following diagram illustrates the key steps in the safe handling and use of this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
